molecular formula C10H13NO3 B1149016 O-Methyl-D-tyrosine CAS No. 132574-59-5

O-Methyl-D-tyrosine

Cat. No.: B1149016
CAS No.: 132574-59-5
M. Wt: 195
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-Methyl-D-tyrosine is a useful research compound. Its molecular formula is C10H13NO3 and its molecular weight is 195. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2R)-2-amino-3-(4-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-14-8-4-2-7(3-5-8)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEYBMYRBIABFTA-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801315511
Record name O-Methyl-D-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801315511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39878-65-4
Record name O-Methyl-D-tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39878-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-Methyl-D-tyrosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039878654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-Methyl-D-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801315511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-2-amino-3-(4-methoxyphenyl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name O-METHYL-D-TYROSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4LA7968UD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

O-Methyl-D-tyrosine: A Technical Guide to its Role as a Tyrosine Hydroxylase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Methyl-D-tyrosine is a synthetic derivative of the amino acid D-tyrosine, characterized by the methylation of the hydroxyl group on the phenol ring. While the L-enantiomer, O-Methyl-L-tyrosine (also known as Metyrosine), has been more extensively studied, this compound serves as a valuable tool in neuroscience and pharmacological research. Its primary mechanism of action is the inhibition of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines. This guide provides a comprehensive overview of the available technical information on this compound, including its synthesis, mechanism of action, and relevant experimental protocols. Due to a greater research focus on its L-isomer, specific historical discovery details and quantitative inhibitory data for the D-enantiomer are not extensively documented in publicly available literature.

Introduction and Historical Context

The study of D-amino acids in mammals has evolved from being considered mere biological curiosities to a significant field of neuroscience research. While proteins are almost exclusively composed of L-amino acids, free D-amino acids are found in the mammalian central nervous system and are now recognized as important signaling molecules. The discovery and investigation of synthetic D-amino acid derivatives, such as this compound, have provided researchers with tools to probe and modulate specific enzymatic pathways.

This compound is primarily utilized as a competitive inhibitor of tyrosine hydroxylase (TH), the crucial enzyme that catalyzes the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA).[1] This step is the rate-limiting factor in the production of the catecholamines: dopamine, norepinephrine, and epinephrine.[2] By inhibiting this enzyme, this compound can effectively reduce the levels of these key neurotransmitters, making it a valuable compound for studying the roles of catecholamines in various physiological and pathological processes, including Parkinson's disease.[1] While the precise date and researchers associated with the initial discovery and synthesis of this compound are not well-documented in readily available literature, its use is situated within the broader historical context of developing specific enzyme inhibitors to elucidate biochemical pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
IUPAC Name (2R)-2-amino-3-(4-methoxyphenyl)propanoic acid
Synonyms 4-Methoxy-D-tyrosine, H-D-Tyr(Me)-OH[1]
CAS Number 39878-65-4[1]
Molecular Formula C₁₀H₁₃NO₃
Molecular Weight 195.22 g/mol
Appearance White to off-white powder
Storage Conditions 2-8°C

Mechanism of Action and Signaling Pathway

This compound functions as a competitive inhibitor of tyrosine hydroxylase. It mimics the structure of the natural substrate, L-tyrosine, and binds to the active site of the enzyme. This binding event prevents the hydroxylation of L-tyrosine to L-DOPA, thereby blocking the entire downstream synthesis of catecholamines.

The catecholamine biosynthesis pathway is a fundamental signaling pathway in the central and peripheral nervous systems. Its inhibition by this compound has significant implications for neuronal signaling.

Catecholamine_Biosynthesis cluster_pathway Catecholamine Biosynthesis Pathway cluster_inhibition Inhibition L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Tyrosine Hydroxylase (TH) Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase (DDC) Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase (DBH) Epinephrine Epinephrine Norepinephrine->Epinephrine Phenylethanolamine N-Methyltransferase (PNMT) OMDT This compound OMDT->L_DOPA Inhibits

Figure 1: Catecholamine Biosynthesis Pathway and Inhibition by this compound.

Experimental Protocols

Synthesis of this compound

Workflow for the Synthesis of this compound:

Synthesis_Workflow Start Start with D-Tyrosine Protection_Amino Protect the amino group (e.g., with Boc anhydride) Start->Protection_Amino Protection_Carboxyl Protect the carboxyl group (e.g., as a methyl ester) Protection_Amino->Protection_Carboxyl Methylation Methylate the phenolic hydroxyl group (e.g., using methyl iodide and a base) Protection_Carboxyl->Methylation Deprotection_Carboxyl Deprotect the carboxyl group (saponification) Methylation->Deprotection_Carboxyl Deprotection_Amino Deprotect the amino group (acidic conditions) Deprotection_Carboxyl->Deprotection_Amino Purification Purify the final product (e.g., recrystallization) Deprotection_Amino->Purification End This compound Purification->End

Figure 2: General workflow for the synthesis of this compound from D-tyrosine.

Detailed Steps (Adapted from L-isomer synthesis):

  • Protection of the Amino and Carboxyl Groups of D-Tyrosine:

    • The amino group of D-tyrosine is first protected, for example, by reacting it with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base to form Boc-D-tyrosine.

    • The carboxyl group is then protected, for instance, by esterification with methanol in the presence of an acid catalyst to yield Boc-D-tyrosine methyl ester.

  • O-Methylation of the Phenolic Hydroxyl Group:

    • The protected D-tyrosine derivative is then treated with a methylating agent, such as methyl iodide (CH₃I), in the presence of a suitable base (e.g., potassium carbonate) in an appropriate solvent (e.g., acetone or DMF). This reaction selectively methylates the phenolic hydroxyl group.

  • Deprotection:

    • The methyl ester is saponified using a base like sodium hydroxide to revert it to a carboxylic acid.

    • The Boc protecting group is removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane).

  • Purification:

    • The final product, this compound, is then purified, typically by recrystallization from a suitable solvent system.

In Vitro Tyrosine Hydroxylase Inhibition Assay

The inhibitory effect of this compound on tyrosine hydroxylase can be quantified using an in vitro enzyme assay. A common method involves measuring the formation of L-DOPA from L-tyrosine.

Workflow for Tyrosine Hydroxylase Inhibition Assay:

TH_Assay_Workflow Start Prepare reagents Enzyme_Prep Prepare Tyrosine Hydroxylase (e.g., from rat pheochromocytoma cells) Start->Enzyme_Prep Incubation_Mix Prepare incubation mixture: - Buffer - Cofactors (e.g., (6R)-BH₄) - L-Tyrosine (substrate) Start->Incubation_Mix Add_Inhibitor Add varying concentrations of This compound Incubation_Mix->Add_Inhibitor Start_Reaction Initiate reaction by adding enzyme Add_Inhibitor->Start_Reaction Incubate Incubate at 37°C Start_Reaction->Incubate Stop_Reaction Terminate reaction (e.g., with perchloric acid) Incubate->Stop_Reaction Analysis Quantify L-DOPA formation (e.g., by HPLC with electrochemical detection) Stop_Reaction->Analysis Data_Analysis Calculate IC₅₀ value Analysis->Data_Analysis End Determine inhibitory potency Data_Analysis->End

Figure 3: General workflow for an in vitro tyrosine hydroxylase inhibition assay.

Detailed Protocol Outline:

  • Enzyme Preparation: A crude or purified preparation of tyrosine hydroxylase is obtained, for example, from rat pheochromocytoma (PC12) cells or brain tissue homogenates.

  • Reaction Mixture: A reaction buffer is prepared containing the necessary cofactors for TH activity, including (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin ((6R)-BH₄), and catalase. The substrate, L-tyrosine, is also included.

  • Inhibition: Varying concentrations of this compound (the inhibitor) are added to the reaction mixtures. A control with no inhibitor is also prepared.

  • Reaction Initiation and Incubation: The enzymatic reaction is initiated by adding the tyrosine hydroxylase preparation to the reaction mixtures. The samples are then incubated at 37°C for a defined period.

  • Reaction Termination: The reaction is stopped by the addition of an acid, such as perchloric acid, which denatures the enzyme.

  • Quantification of L-DOPA: The amount of L-DOPA produced in each reaction is quantified. A common and sensitive method is high-performance liquid chromatography (HPLC) with electrochemical detection.

  • Data Analysis: The percentage of inhibition of TH activity is calculated for each concentration of this compound relative to the control. The half-maximal inhibitory concentration (IC₅₀) value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Quantitative Data

Applications in Research

This compound serves as a valuable research tool in several areas:

  • Neuroscience Research: It is used to investigate the role of catecholamine neurotransmitter systems in various brain functions and disorders. By depleting dopamine, norepinephrine, and epinephrine, researchers can study the behavioral and physiological consequences. This is particularly relevant for studying conditions like Parkinson's disease, where dopamine deficiency is a key pathological feature.

  • Pharmaceutical Development: As a tyrosine hydroxylase inhibitor, it can serve as a lead compound or a tool for developing new drugs that target catecholamine synthesis.

  • Biochemical Studies: It is employed to study protein-protein interactions and enzyme kinetics related to the catecholamine biosynthesis pathway.

Conclusion

This compound is a useful, though less-studied, derivative of D-tyrosine that acts as a competitive inhibitor of tyrosine hydroxylase. Its ability to decrease the synthesis of catecholamines makes it a valuable tool for researchers in neuroscience and drug development. While a detailed history of its discovery and specific quantitative data on its inhibitory potency are not widely documented, its synthesis and biological activity can be understood through the adaptation of methods used for its L-enantiomer. Further research is warranted to fully characterize the specific properties of this compound and to explore its potential applications.

References

O-Methyl-D-tyrosine vs O-Methyl-L-tyrosine basic differences

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Core Differences Between O-Methyl-D-tyrosine and O-Methyl-L-tyrosine

Audience: Researchers, scientists, and drug development professionals.

Abstract

O-Methyl-tyrosine, a derivative of the amino acid tyrosine, exists as two non-superimposable mirror-image isomers, or enantiomers: this compound and O-Methyl-L-tyrosine. While possessing identical chemical formulas and basic physical properties, their stereochemical difference imparts profoundly distinct biological and pharmacological activities. This divergence is primarily due to the stereospecificity of biological systems, such as enzymes and amino acid transporters, which preferentially recognize the L-enantiomer. This guide provides a detailed comparison of their physicochemical properties, biological activities, and common experimental methodologies, highlighting the critical role of chirality in their scientific and clinical applications, particularly in the field of medical imaging.

Introduction to Chirality and O-Methyl-tyrosine

Chirality is a fundamental property of many organic molecules, including amino acids. With the exception of glycine, all proteinogenic amino acids are chiral and exist in two enantiomeric forms: L (levorotatory) and D (dextrorotatory).[1][2] In biological systems, there is a strong preference for L-amino acids, which are the exclusive building blocks of proteins during ribosomal translation. D-amino acids are less common in mammals but play roles in specific biological processes, such as neurotransmission (e.g., D-serine).

O-Methyl-tyrosine is a synthetic derivative of tyrosine where the phenolic hydroxyl group is methylated. This modification blocks the site of tyrosine phosphorylation and alters its electronic properties while retaining the basic amino acid structure. The key distinction between this compound and O-Methyl-L-tyrosine lies in the spatial arrangement of the substituents around the alpha-carbon, making them stereoisomers. This structural nuance is the primary determinant of their differential biological behavior.

Physicochemical Properties

As enantiomers, this compound and O-Methyl-L-tyrosine share identical intrinsic physical properties, with the notable exception of their interaction with plane-polarized light. The L-isomer rotates light to the left (levorotatory), while the D-isomer rotates it to the right (dextrorotatory) by an equal magnitude but opposite direction.

PropertyO-Methyl-L-tyrosineThis compound
Molecular Formula C₁₀H₁₃NO₃C₁₀H₁₃NO₃
Molecular Weight 195.22 g/mol 195.22 g/mol
Appearance White to off-white powderWhite to off-white powder
Melting Point 225-248 °C; 259-261 °C (dec.)Data not widely published, expected to be identical to L-isomer
Optical Rotation [α]D²⁰ = -8.5 ± 2º (c=2, 1N HCl); [α]D²⁵ = -7° (c=0.5, 1M HCl)Expected to be equal and opposite to the L-isomer (e.g., +7° to +8.5°)
CAS Number 6230-11-152580-82-6

Biological and Pharmacological Divergence

The primary differences between the two isomers emerge from their interactions with chiral biological machinery.

O-Methyl-L-tyrosine is recognized by the body's natural amino acid transport systems. This property is exploited in medical imaging, specifically Positron Emission Tomography (PET). When labeled with a positron-emitting isotope like Carbon-11 ([¹¹C]) or Fluorine-18 ([¹⁸F]), it serves as a tracer to visualize areas of high amino acid metabolism, such as tumors. Studies have demonstrated its potential for imaging various tumors, including brain tumors, with low uptake in most normal organs, providing good contrast. Furthermore, it is metabolically stable, which is a desirable characteristic for an imaging tracer. In neuroscience research, O-Methyl-L-tyrosine is also used as a tool to study neurotransmitter synthesis, as it can inhibit the enzyme tyrosine hydroxylase, a key enzyme in the dopamine synthesis pathway.

This compound , by contrast, is generally not a substrate for the L-type amino acid transporters. Its uptake into cells and tissues is significantly lower than its L-counterpart. PET imaging studies comparing radiolabeled L- and D-isomers have shown that the L-isomer has higher tumor uptake and a longer retention time, making it the superior agent for oncological diagnostics. Consequently, the D-isomer is primarily used as a research chemical or as a negative control in experiments designed to probe the stereospecificity of biological processes.

FeatureO-Methyl-L-tyrosineThis compound
Biological Role Amino acid analog, recognized by L-type transportersPoorly recognized by L-type transporters
Primary Application PET imaging tracer for tumors ([¹¹C] or [¹⁸F] labeled)Research chemical, negative control
Tumor Uptake HighLow
Research Use Inhibition of tyrosine hydroxylase, dopamine pathway studiesStudying stereospecificity of biological systems

Experimental Protocols

General Synthesis Strategy

O-Methyl-tyrosine is not a naturally occurring amino acid and must be chemically synthesized. A common approach involves the methylation of the phenolic hydroxyl group of a protected tyrosine derivative, followed by the removal of the protecting groups.

Example Protocol Outline (for L-isomer):

  • Protection: The amino and carboxylic acid groups of L-tyrosine are protected (e.g., N-Benzyloxycarbonyl protection).

  • Methylation: The protected L-tyrosine is treated with a methylating agent (e.g., dimethyl sulfate) in the presence of a base to selectively methylate the phenolic hydroxyl group, yielding N-Benzyloxycarbonyl-O-methyl-L-tyrosine.

  • Deprotection: The protecting group is removed. For a benzyloxycarbonyl group, this is typically achieved via catalytic hydrogenation (e.g., using Palladium on charcoal) to yield the final O-methyl-L-tyrosine product.

Chiral Separation of Enantiomers

If the synthesis results in a racemic mixture (equal amounts of D and L isomers), the enantiomers must be separated. This is most commonly achieved using Chiral High-Performance Liquid Chromatography (HPLC) .

Methodology:

  • Principle: A racemic mixture is passed through an HPLC column containing a Chiral Stationary Phase (CSP). The CSP is a solid support to which a chiral molecule is bound.

  • Interaction: The D and L enantiomers interact differently with the chiral selector on the CSP, forming transient diastereomeric complexes with different binding energies.

  • Elution: The enantiomer that interacts less strongly with the CSP will travel through the column faster and elute first, while the more strongly interacting enantiomer will be retained longer and elute second.

  • Common CSPs: Macrocyclic glycopeptides like teicoplanin (found in Astec CHIROBIOTIC T columns) or vancomycin are highly effective for separating underivatized amino acid enantiomers.

  • Mobile Phase: The mobile phase is typically a mixture of an organic solvent (like methanol or acetonitrile) and an aqueous buffer, optimized to achieve the best resolution between the two enantiomer peaks.

Mandatory Visualizations

Caption: Enantiomers O-Methyl-L-tyrosine and this compound are non-superimposable mirror images.

PET_Uptake cluster_cell Tumor Cell L_Tracer [¹¹C]-O-Methyl-L-tyrosine Transporter L-type Amino Acid Transporter (LAT1) L_Tracer->Transporter Recognized & Transported D_Tracer [¹¹C]-O-Methyl-D-tyrosine D_Tracer->Transporter Not Recognized NoUptake Minimal Uptake D_Tracer->NoUptake Metabolism High Metabolic Activity (Signal Accumulation) Transporter->Metabolism

Caption: Differential uptake mechanism of L- and D-isomers in tumor cells for PET imaging.

Workflow start Racemic Synthesis of O-Methyl-D,L-tyrosine hplc Chiral HPLC Separation (e.g., Teicoplanin CSP) start->hplc fraction1 Eluted Fraction 1 hplc->fraction1 Early Elution fraction2 Eluted Fraction 2 hplc->fraction2 Late Elution end_D Pure this compound fraction1->end_D Analysis & ID end_L Pure O-Methyl-L-tyrosine fraction2->end_L Analysis & ID

Caption: Experimental workflow for the chiral resolution of O-Methyl-tyrosine enantiomers.

References

Methodological & Application

Application Note: Quantitative Analysis of O-Methyl-D-tyrosine using Chiral High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and selective method for the quantification of O-Methyl-D-tyrosine in biological matrices, such as plasma. The method utilizes a chiral High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) for the enantioselective separation and detection of this compound. Sample preparation involves a straightforward protein precipitation step, making it suitable for high-throughput analysis. This method is intended for researchers, scientists, and drug development professionals requiring accurate quantification of this specific D-amino acid derivative.

Introduction

This compound is a methylated derivative of the D-enantiomer of tyrosine. While L-amino acids are the primary building blocks of proteins in most living organisms, D-amino acids are increasingly recognized for their physiological roles and as potential biomarkers.[1] The methylation of tyrosine can occur on the aromatic ring (O-methylation) or the amino group (N-methylation), leading to isomers with different biological activities. Accurate quantification of specific isomers like this compound is crucial for understanding its metabolic pathways, physiological functions, and potential as a therapeutic agent or biomarker.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of amino acids.[2] However, the separation of enantiomers (D- and L-isomers) requires a chiral stationary phase (CSP) or derivatization with a chiral reagent.[3][] Direct analysis on a CSP is often preferred as it simplifies the workflow by eliminating the need for derivatization.[5] Coupling chiral HPLC with tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity, allowing for accurate quantification even in complex biological matrices. This application note describes a chiral LC-MS/MS method for the quantitative analysis of this compound.

Experimental Protocols

Sample Preparation (Human Plasma)

A simple protein precipitation protocol is employed for the extraction of this compound from human plasma.

  • Reagents:

    • Acetonitrile (HPLC grade), chilled to -20°C

    • Internal Standard (IS) working solution: O-Methyl-L-tyrosine or a stable isotope-labeled this compound (e.g., this compound-d3) in 50:50 acetonitrile/water.

  • Procedure:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.

    • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex the mixture for 30 seconds.

    • Incubate at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

    • Vortex for 15 seconds and transfer to an HPLC vial for analysis.

HPLC and Mass Spectrometry Conditions

The enantioselective separation is achieved using a chiral stationary phase column. Mass spectrometric detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Table 1: Chromatographic Conditions

ParameterValue
Column Chiral Stationary Phase Column (e.g., Astec CHIROBIOTIC T, 150 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min: 5% B; 2-10 min: 5% to 50% B; 10-10.1 min: 50% to 5% B; 10.1-15 min: 5% B
Flow Rate 0.5 mL/min
Column Temperature 25°C
Injection Volume 5 µL

Table 2: Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Desolvation: 800 L/hr; Cone: 50 L/hr
Collision Gas Argon

Table 3: MRM Transitions for Quantification

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound 196.1150.11002515
O-Methyl-L-tyrosine (IS) 196.1150.11002515
This compound-d3 (IS)199.1153.11002515

Note: The choice of internal standard and its corresponding MRM transition will depend on availability. O-Methyl-L-tyrosine can be used if baseline chiral separation is achieved. A stable isotope-labeled standard is preferred for co-eluting interferences.

Data Presentation

The method should be validated according to standard guidelines to ensure its reliability for the intended application. Key validation parameters are summarized below. The values presented are hypothetical and serve as a guideline for expected performance based on similar assays for amino acid derivatives.

Table 4: Summary of Quantitative Performance (Hypothetical Data)

ParameterThis compound
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 90 - 110%
Retention Time ~ 8.5 min (retention times for D and L isomers will differ)

Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is precip Protein Precipitation (Acetonitrile) add_is->precip centrifuge Centrifugation precip->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute inject Inject into HPLC reconstitute->inject chiral_sep Chiral Separation inject->chiral_sep ms_detect ESI-MS/MS Detection (MRM Mode) chiral_sep->ms_detect integrate Peak Integration ms_detect->integrate quantify Quantification integrate->quantify

Caption: Workflow for this compound quantification.

Logical Relationship of Analytical Steps

G cluster_sample Sample cluster_process Process cluster_output Output Matrix Biological Matrix (e.g., Plasma) Analyte This compound Interference Interfering Substances Extraction Protein Precipitation Matrix->Extraction Removes Interference->Extraction Separation Chiral HPLC Extraction->Separation Isolates Analyte Detection Tandem Mass Spectrometry Separation->Detection Separates Enantiomers Result Quantitative Result Detection->Result Provides Selectivity & Sensitivity

Caption: Key stages of the analytical method.

Conclusion

The described chiral LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in biological samples. The use of a chiral stationary phase allows for the direct separation of D- and L-enantiomers without the need for derivatization, simplifying the analytical workflow. The high selectivity of tandem mass spectrometry ensures accurate quantification in complex matrices. This method is a valuable tool for researchers investigating the role of D-amino acids and their derivatives in biological systems.

References

Application Notes and Protocols for the Structural Elucidation of O-Methyl-D-tyrosine via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of small molecules such as O-Methyl-D-tyrosine, a derivative of the amino acid D-tyrosine. This document provides a comprehensive guide to utilizing one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques for the structural confirmation and characterization of this compound. Detailed experimental protocols for sample preparation, data acquisition, and processing are presented. Quantitative NMR data, including predicted chemical shifts and expected coupling patterns, are summarized in structured tables to facilitate analysis. Furthermore, key experimental workflows are visualized using diagrams to provide a clear and concise overview of the entire process.

Introduction

This compound is a non-proteinogenic amino acid that finds applications in peptide synthesis and as a building block in drug discovery. Its structural integrity is crucial for its intended biological or chemical function. NMR spectroscopy provides a non-destructive method to obtain detailed atomic-level information, confirming the molecular structure, identifying impurities, and characterizing its conformational properties in solution. This application note outlines the systematic approach for the structural elucidation of this compound using a suite of NMR experiments.

Predicted Quantitative NMR Data

Due to the limited availability of publicly accessible, experimentally derived NMR data for this compound, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on computational models and should be used as a guide for spectral assignment. Experimental values may vary depending on the solvent, pH, and temperature.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Atom NumberPredicted Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-α3.90 - 4.20ddJ(Hα, Hβa) ≈ 8-9, J(Hα, Hβb) ≈ 5-6
H-βa3.05 - 3.20ddJ(Hβa, Hβb) ≈ 14-15, J(Hα, Hβa) ≈ 8-9
H-βb2.90 - 3.05ddJ(Hβb, Hβa) ≈ 14-15, J(Hα, Hβb) ≈ 5-6
H-2, H-67.10 - 7.25dJ ≈ 8-9
H-3, H-56.80 - 6.95dJ ≈ 8-9
O-CH₃3.70 - 3.80s-
NH₂Variablebr s-
COOHVariablebr s-

Note: s = singlet, d = doublet, dd = doublet of doublets, br s = broad singlet. Chemical shifts for exchangeable protons (NH₂ and COOH) are highly dependent on solvent, concentration, and temperature.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Atom NumberPredicted Chemical Shift (δ) ppm
C=O173 - 176
C-α55 - 58
C-β37 - 40
C-1128 - 131
C-2, C-6130 - 133
C-3, C-5114 - 117
C-4158 - 161
O-CH₃55 - 57

Experimental Protocols

The following protocols provide a general framework for the NMR analysis of this compound. Instrument parameters should be optimized for the specific spectrometer and sample concentration.

Sample Preparation
  • Sample Weighing : Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C and 2D NMR experiments.

  • Solvent Selection : Choose a suitable deuterated solvent. Deuterated water (D₂O) with a phosphate buffer to maintain a constant pH is a common choice for amino acids. Other solvents like DMSO-d₆ or Methanol-d₄ can also be used.

  • Dissolution : Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

  • Transfer to NMR Tube : Transfer the solution into a clean, dry 5 mm NMR tube.

  • Internal Standard : Add a small amount of an internal standard (e.g., DSS or TMSP for D₂O) for accurate chemical shift referencing.

NMR Data Acquisition
  • Spectrometer : A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion.

  • ¹H NMR :

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Number of Scans: 16-64 scans.

    • Relaxation Delay (d1): 1-5 seconds.

    • Solvent Suppression: Use appropriate solvent suppression techniques if acquiring in a protonated solvent or D₂O to suppress the residual HDO peak.

  • ¹³C NMR :

    • Pulse Program: A proton-decoupled pulse program (e.g., zgpg30).

    • Number of Scans: 1024-4096 scans, or more, depending on the sample concentration.

    • Relaxation Delay (d1): 2 seconds.

  • 2D NMR Experiments :

    • COSY (Correlation Spectroscopy) : To identify ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence) : To correlate directly attached ¹H-¹³C pairs.

    • HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range (2-3 bond) ¹H-¹³C correlations.

    • Standard pulse programs available in the spectrometer's software should be used. The number of increments in the indirect dimension and the number of scans should be adjusted to achieve the desired resolution and signal-to-noise ratio.

Data Processing
  • Fourier Transformation : Apply an appropriate window function (e.g., exponential multiplication) and perform Fourier transformation.

  • Phasing : Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction : Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing : Calibrate the chemical shift axis using the internal standard or the residual solvent signal.

  • Integration and Peak Picking : Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios and pick the peak positions for all spectra.

Structural Elucidation Workflow

The structural elucidation of this compound is achieved by systematically analyzing the data from the various NMR experiments.

  • ¹H NMR Analysis : The ¹H NMR spectrum will provide information on the number of different types of protons and their relative ratios. The characteristic aromatic signals (two doublets for a 1,4-disubstituted ring), the α-proton (a doublet of doublets), the diastereotopic β-protons (two doublets of doublets), and the methoxy singlet are key features.

  • ¹³C NMR Analysis : The ¹³C NMR spectrum will indicate the number of unique carbon atoms in the molecule, which should correspond to the expected structure.

  • COSY Analysis : COSY correlations will confirm the connectivity between the α-proton and the β-protons, and between the ortho and meta protons on the aromatic ring.

  • HSQC Analysis : The HSQC spectrum will link each proton to its directly attached carbon atom, allowing for the unambiguous assignment of the C-α, C-β, aromatic C-H carbons, and the O-methyl carbon.

  • HMBC Analysis : HMBC correlations will reveal longer-range connectivities, which are crucial for confirming the overall structure. Key expected correlations include:

    • From the methoxy protons to the C-4 of the aromatic ring.

    • From the β-protons to the C-1 and C-2/C-6 of the aromatic ring, and to the carboxyl carbon.

    • From the α-proton to the carboxyl carbon and the C-1 of the aromatic ring.

Visualizations

The following diagrams illustrate the molecular structure and the logical workflows for the NMR analysis of this compound.

O_Methyl_D_tyrosine_Structure cluster_tyrosine This compound C_carboxyl C=O O_carboxyl OH C_carboxyl->O_carboxyl C_alpha C_alpha->C_carboxyl H_alpha C_alpha->H_alpha N_amino NH₂ C_alpha->N_amino C_beta C_alpha->C_beta H_beta H₂β C_beta->H_beta C_ring1 C1 C_beta->C_ring1 C_ring2 C2 C_ring1->C_ring2 H_ring2 H C_ring2->H_ring2 C_ring3 C3 C_ring2->C_ring3 H_ring3 H C_ring3->H_ring3 C_ring4 C4 C_ring3->C_ring4 O_methoxy O C_ring4->O_methoxy C_ring5 C5 C_ring4->C_ring5 C_methoxy CH₃ O_methoxy->C_methoxy H_ring5 H C_ring5->H_ring5 C_ring6 C6 C_ring5->C_ring6 C_ring6->C_ring1 H_ring6 H C_ring6->H_ring6

Caption: Molecular structure of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Structural Elucidation weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_1d 1D NMR (¹H, ¹³C) transfer->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) transfer->nmr_2d ft Fourier Transform nmr_1d->ft nmr_2d->ft phase_base Phase & Baseline Correction ft->phase_base reference Referencing phase_base->reference assign_1d Assign ¹H & ¹³C Spectra reference->assign_1d assign_2d Correlate with 2D Data assign_1d->assign_2d confirm Confirm Structure assign_2d->confirm

Caption: General workflow for NMR structural elucidation.

Data_Integration H1_NMR ¹H NMR (Proton environments, multiplicity) COSY COSY (¹H-¹H connectivity) H1_NMR->COSY HSQC HSQC (¹H-¹³C one-bond correlation) H1_NMR->HSQC HMBC HMBC (¹H-¹³C long-range correlation) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon environments) C13_NMR->HSQC C13_NMR->HMBC Structure Final Structure of This compound COSY->Structure HSQC->Structure HMBC->Structure

Caption: Integration of different NMR data for structural confirmation.

Application Notes and Protocols for O-Methyl-D-tyrosine in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Methyl-D-tyrosine is a derivative of the amino acid D-tyrosine that serves as a valuable tool in cell culture experiments, primarily for neuroscience research and drug development. Its principal mechanism of action is the inhibition of tyrosine hydroxylase (TH), the rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine.[1] By impeding this crucial step, this compound allows for the controlled modulation of catecholamine levels in cellular models, making it an excellent compound for studying the roles of these neurotransmitters in various physiological and pathological processes, such as Parkinson's disease.

These application notes provide detailed protocols for the use of this compound in cell culture, with a focus on dopaminergic neuronal models like the human neuroblastoma SH-SY5Y cell line.

Mechanism of Action

This compound acts as an inhibitor of tyrosine hydroxylase. This enzyme catalyzes the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), which is the precursor for dopamine synthesis.[1] By inhibiting TH, this compound effectively reduces the production of dopamine and other downstream catecholamines. This inhibitory effect is the basis for its primary application in cell culture experiments aimed at understanding the consequences of reduced dopaminergic signaling.

cluster_0 Catecholamine Biosynthesis Pathway L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosine Hydroxylase (TH) (Rate-limiting step) Dopamine Dopamine L-DOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine This compound This compound This compound->L-DOPA Inhibition

Figure 1: Mechanism of Action of this compound.

Data Presentation

Table 1: Effect of this compound on Cell Viability (Example Template)

Concentration (µM)Treatment Duration (hours)Cell Viability (% of Control)Standard Deviation
0 (Vehicle Control)24100X
1024
5024
10024
25024
50024
0 (Vehicle Control)48100X
1048
5048
10048
25048
50048

Table 2: Effect of this compound on Dopamine Levels in Differentiated SH-SY5Y Cells (Example Template)

Concentration (µM)Treatment Duration (hours)Dopamine Concentration (ng/mg protein)Standard Deviation% Inhibition
0 (Vehicle Control)240
1024
5024
10024
25024
50024

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Sterile deionized water

  • 1 M NaOH or 1 M HCl (sterile)

  • Sonicator

  • Sterile 0.22 µm syringe filters

  • Sterile polypropylene tubes

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile tube.

  • To prepare a 20 mg/mL stock solution, add the appropriate volume of sterile deionized water.

  • This compound has low solubility at neutral pH. To dissolve, carefully add 1 M NaOH dropwise while vortexing until the powder dissolves. The pH will need to be adjusted to approximately 12. Alternatively, dissolve in a dilute sterile HCl solution.

  • Brief sonication can aid in dissolution.

  • Once fully dissolved, filter-sterilize the solution using a 0.22 µm syringe filter into a fresh sterile tube.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.

Protocol 2: Determination of this compound Cytotoxicity using MTT Assay

This protocol is essential for determining the non-toxic working concentration range of this compound for your specific cell line.

Seed_Cells Seed cells in a 96-well plate Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Treat_OMDT Treat with a range of This compound concentrations Incubate_24h->Treat_OMDT Incubate_Treatment Incubate for desired duration (e.g., 24, 48, 72 hours) Treat_OMDT->Incubate_Treatment Add_MTT Add MTT reagent to each well Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 1-4 hours Add_MTT->Incubate_MTT Solubilize Add solubilization solution Incubate_MTT->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance

Figure 2: MTT Assay Workflow.

Materials:

  • SH-SY5Y cells (or other cell line of interest)

  • Complete cell culture medium

  • 96-well tissue culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium. It is recommended to test a broad range of concentrations initially (e.g., 1, 10, 50, 100, 250, 500, 1000 µM). Include a vehicle control (medium with the same amount of solvent used for the stock solution).

  • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 1-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 3: Inhibition of Dopamine Synthesis in Differentiated SH-SY5Y Cells

Materials:

  • SH-SY5Y cells

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS)

  • Differentiation medium (e.g., low-serum medium with 10 µM retinoic acid)

  • This compound stock solution

  • 6-well or 12-well tissue culture plates

  • Reagents for cell lysis (e.g., RIPA buffer)

  • Reagents for protein quantification (e.g., BCA assay kit)

  • HPLC system with electrochemical detection for dopamine measurement

Procedure:

  • Cell Seeding and Differentiation:

    • Seed SH-SY5Y cells in the desired plate format.

    • Induce dopaminergic differentiation by treating the cells with 10 µM retinoic acid in a low-serum (1%) medium for 4-7 days. Replace the medium every 2-3 days.[2]

  • This compound Treatment:

    • Prepare fresh medium containing the desired non-toxic concentrations of this compound (determined from the MTT assay).

    • Remove the differentiation medium and replace it with the this compound-containing medium. Include a vehicle control.

    • Incubate the cells for the desired duration (e.g., 24 hours).

  • Sample Collection:

    • For intracellular dopamine: Wash the cells with cold PBS, then lyse the cells on ice with an appropriate lysis buffer. Collect the lysate and centrifuge to pellet cell debris.

    • For extracellular dopamine: Collect the cell culture supernatant.

  • Dopamine Quantification by HPLC:

    • Stabilize the dopamine in the samples by adding an antioxidant solution (e.g., a final concentration of 250 µM ascorbic acid and 0.05 mM EDTA).[3]

    • Centrifuge the samples at high speed (e.g., 20,000 x g) for 15 minutes at 4°C to remove any precipitates.[3]

    • Analyze the supernatant using an HPLC system with a C18 reverse-phase column and an electrochemical detector.

    • Quantify dopamine levels by comparing the peak areas to a standard curve.

    • Normalize intracellular dopamine levels to the total protein concentration of the cell lysate.

Seed_SHSY5Y Seed SH-SY5Y cells Differentiate Differentiate with Retinoic Acid (4-7 days) Seed_SHSY5Y->Differentiate Treat_OMDT Treat with this compound Differentiate->Treat_OMDT Incubate_24h Incubate for 24 hours Treat_OMDT->Incubate_24h Collect_Samples Collect cell lysate and/or supernatant Incubate_24h->Collect_Samples Stabilize Stabilize samples Collect_Samples->Stabilize Analyze_HPLC Analyze dopamine levels by HPLC-ED Stabilize->Analyze_HPLC Quantify Quantify and normalize results Analyze_HPLC->Quantify

Figure 3: Dopamine Synthesis Inhibition Workflow.

Downstream Signaling Pathway Analysis

Inhibition of dopamine synthesis by this compound will lead to reduced activation of dopamine receptors. The downstream consequences can be investigated by examining key signaling pathways. For instance, D2-like dopamine receptors are often coupled to Gαi/o proteins, which inhibit adenylyl cyclase, leading to decreased cAMP production and reduced protein kinase A (PKA) activity. They can also regulate the Akt/GSK3 signaling cascade.

Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor G_Protein Gαi/o Protein D2_Receptor->G_Protein Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibition Akt_GSK3 Akt/GSK3 Pathway G_Protein->Akt_GSK3 cAMP cAMP Adenylyl_Cyclase->cAMP Reduced Production PKA Protein Kinase A (PKA) cAMP->PKA Reduced Activation Cellular_Response Cellular Response (e.g., Gene Expression, Neurotransmission) PKA->Cellular_Response Akt_GSK3->Cellular_Response

Figure 4: Downstream Signaling of D2 Dopamine Receptor.

Researchers can use techniques like Western blotting to assess the phosphorylation status of key proteins in these pathways (e.g., phospho-Akt, phospho-GSK3) or use cAMP assays to measure changes in this second messenger following treatment with this compound.

Conclusion

This compound is a potent tool for the targeted inhibition of catecholamine synthesis in cell culture models. By following the provided protocols for stock solution preparation, cytotoxicity assessment, and functional assays, researchers can effectively utilize this compound to investigate the roles of dopamine and other catecholamines in cellular function and disease. Due to the limited availability of specific quantitative data in the literature, it is imperative that users perform careful dose-response experiments to determine the optimal conditions for their experimental system.

References

Application Notes and Protocols for Radiolabeling of O-Methyl-D-tyrosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radiolabeled amino acids are crucial imaging agents in Positron Emission Tomography (PET) for oncology, neurology, and cardiology. O-Methyl-D-tyrosine, when labeled with a positron-emitting radionuclide such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), serves as a valuable tracer for studying amino acid transport and metabolism. Unlike their L-isomers, D-amino acids are generally not incorporated into proteins, which can result in lower background signals and improved tumor-to-background contrast in imaging studies.[1][2] This document provides detailed protocols for the radiolabeling of this compound with both ¹¹C and ¹⁸F.

Radiolabeling Strategies

The two primary strategies for radiolabeling this compound are:

  • ¹¹C-Methylation: Introduction of a radioactive methyl group ([¹¹C]CH₃) onto the phenolic oxygen of a suitable D-tyrosine precursor.

  • ¹⁸F-Fluoroalkylation: Attachment of an ¹⁸F-labeled alkyl group, most commonly a fluoroethyl group ([¹⁸F]FCH₂CH₂-), to the phenolic oxygen of D-tyrosine.

Protocol 1: [¹¹C]this compound ([¹¹C]OMDT) Synthesis via ¹¹C-Methylation

This protocol is adapted from established methods for the ¹¹C-methylation of similar molecules, such as L-tyrosine and other compounds with reactive hydroxyl groups.[3][]

Experimental Protocol
  • Production of [¹¹C]Methyl Iodide ([¹¹C]CH₃I):

    • [¹¹C]CO₂ is produced via the ¹⁴N(p,α)¹¹C nuclear reaction.

    • The [¹¹C]CO₂ is converted to [¹¹C]CH₃I using a two-step "wet" method involving reduction with LiAlH₄ to form [¹¹C]methanol, followed by reaction with hydroiodic acid, or via a gas-phase method using H₂/Ni catalyst followed by reaction with I₂.

  • Radiolabeling Reaction:

    • Dissolve the precursor, N-protected D-tyrosine (e.g., N-Boc-D-tyrosine), in a suitable solvent such as DMF or DMSO.

    • Add a base (e.g., NaOH, K₂CO₃, or tetrabutylammonium hydroxide) to deprotonate the phenolic hydroxyl group.

    • Bubble the gaseous [¹¹C]CH₃I through the reaction mixture at an elevated temperature (typically 80-120°C).

    • Allow the reaction to proceed for 5-10 minutes.

  • Deprotection:

    • After the labeling reaction, add an acid (e.g., HCl or TFA) to remove the N-protecting group.

    • Heat the mixture (typically 100-130°C) for 5-10 minutes.

  • Purification:

    • Purify the crude reaction mixture using High-Performance Liquid Chromatography (HPLC) on a semi-preparative C18 column.

    • The mobile phase typically consists of an aqueous buffer (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile or ethanol).

    • Collect the fraction corresponding to [¹¹C]this compound.

  • Formulation:

    • Remove the HPLC solvent under reduced pressure.

    • Reconstitute the final product in a sterile, pyrogen-free physiological saline solution, ready for injection.

Quantitative Data
ParameterTypical ValueReference
Radiochemical Yield (decay-corrected)12-20%[3]
Radiochemical Purity>98%
Synthesis Time45-50 minutes
Molar Activity>37 GBq/µmol

Protocol 2: O-(2-[¹⁸F]fluoroethyl)-D-tyrosine (D-[¹⁸F]FET) Synthesis

This protocol details a two-step nucleophilic substitution method for the synthesis of D-[¹⁸F]FET, a widely used analog.

Experimental Protocol
  • Production of [¹⁸F]Fluoride:

    • [¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron using enriched [¹⁸O]H₂O.

    • The [¹⁸F]F⁻ is trapped on an anion exchange cartridge (e.g., QMA).

  • Synthesis of [¹⁸F]Fluoroethyl Tosylate:

    • Elute the [¹⁸F]F⁻ from the cartridge into a reaction vessel using a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile/water.

    • Azeotropically dry the [¹⁸F]F⁻/Kryptofix complex.

    • Add ethylene-1,2-ditosylate to the dried complex and heat at 80-100°C for 5-10 minutes to produce [¹⁸F]fluoroethyl tosylate.

    • Purify the intermediate [¹⁸F]fluoroethyl tosylate by passing it through a silica gel cartridge.

  • Radiolabeling Reaction:

    • Dissolve the N-protected D-tyrosine precursor (e.g., N-Trityl-D-tyrosine tert-butyl ester) in a suitable solvent like acetonitrile.

    • Add a base (e.g., tetrabutylammonium hydroxide) to the precursor solution.

    • Add the purified [¹⁸F]fluoroethyl tosylate to the reaction mixture and heat at 100-120°C for 10-15 minutes.

  • Deprotection:

    • Evaporate the solvent and add a strong acid (e.g., 1 M HCl) to the residue.

    • Heat the mixture at 120-130°C for 10-15 minutes to remove both the N-trityl and tert-butyl ester protecting groups.

  • Purification:

    • The final product can be purified either by semi-preparative HPLC, similar to the ¹¹C-protocol, or by solid-phase extraction (SPE) using a combination of cartridges (e.g., SCX and HR-X).

  • Formulation:

    • If HPLC is used, evaporate the solvent and reformulate in physiological saline.

    • If SPE is used, the final product is eluted from the last cartridge in a suitable buffer and sterile filtered.

Quantitative Data
ParameterTypical Value (HPLC)Typical Value (SPE)Reference
Radiochemical Yield (decay-corrected)35-55%30-55%
Radiochemical Purity>99%>97%
Synthesis Time75-85 minutes70-80 minutes
Molar Activity340-464 GBq/µmol

Diagrams

Radiosynthesis_Workflow_11C_OMDT Cyclotron Cyclotron (14N(p,α)11C) CO2 [11C]CO2 Cyclotron->CO2 MeI [11C]CH3I Synthesis CO2->MeI Labeling 11C-Methylation (80-120°C) MeI->Labeling Precursor N-Boc-D-tyrosine + Base Precursor->Labeling Deprotection Acid Hydrolysis (Deprotection) Labeling->Deprotection Purification HPLC Purification Deprotection->Purification Formulation Formulation (Saline) Purification->Formulation FinalProduct [11C]OMDT Formulation->FinalProduct

Caption: Workflow for the synthesis of [¹¹C]this compound.

Radiosynthesis_Workflow_18F_FET Cyclotron Cyclotron (18O(p,n)18F) Fluoride [18F]Fluoride Cyclotron->Fluoride FETos_Synth [18F]Fluoroethyl Tosylate Synthesis Fluoride->FETos_Synth Labeling 18F-Fluoroethylation (100-120°C) FETos_Synth->Labeling Precursor N-Protected D-tyrosine + Base Precursor->Labeling Deprotection Acid Hydrolysis (Deprotection) Labeling->Deprotection Purification HPLC or SPE Purification Deprotection->Purification Formulation Formulation (Saline) Purification->Formulation FinalProduct D-[18F]FET Formulation->FinalProduct

Caption: Workflow for the synthesis of O-(2-[¹⁸F]fluoroethyl)-D-tyrosine.

Signaling_Pathway_Concept Bloodstream Radiolabeled this compound (in Bloodstream) CellMembrane Cancer Cell Membrane LAT1 LAT1 Transporter Bloodstream->LAT1 Transport Intracellular Intracellular Space LAT1->Intracellular Metabolism Metabolic Trapping (Minimal Protein Incorporation) Intracellular->Metabolism PET PET Signal Detection Metabolism->PET Accumulation Leads to

Caption: Cellular uptake mechanism of radiolabeled this compound.

References

Application Notes and Protocols: O-Methyl-D-tyrosine in Drug Discovery Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Methyl-D-tyrosine is a synthetic derivative of the amino acid D-tyrosine, characterized by a methyl group on the phenolic hydroxyl moiety. In the context of drug discovery, it primarily serves as a tool compound for studying pathways involving catecholamine biosynthesis. Its principal mechanism of action is the inhibition of tyrosine hydroxylase (TH), the rate-limiting enzyme responsible for the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), a critical precursor to dopamine and subsequently norepinephrine and epinephrine.[1][2] By blocking this initial step, this compound allows researchers to probe the physiological and pathological consequences of reduced catecholamine levels, making it a valuable molecule in neuroscience, particularly for research into conditions like Parkinson's disease.[2]

These application notes provide an overview of the utility of this compound in drug discovery screening, including its mechanism of action, protocols for its use in biochemical and cell-based assays, and relevant data for experimental design.

Mechanism of Action

This compound acts as an inhibitor of tyrosine hydroxylase.[1][2] The enzyme's natural substrate is L-tyrosine. While the precise nature of the inhibition (e.g., competitive, non-competitive) by the D-isomer is not extensively detailed in publicly available literature, related compounds such as N-methyl-L-tyrosine are known to act as competitive inhibitors. This suggests that this compound likely interacts with the active site of the enzyme, preventing the binding and subsequent hydroxylation of L-tyrosine. This inhibition leads to a downstream reduction in the synthesis of dopamine, norepinephrine, and epinephrine.

The catecholamine biosynthesis pathway is a critical target for drug discovery in various neurological and psychiatric disorders. This compound can be employed as a tool compound in screening campaigns to validate assay performance, serve as a positive control for TH inhibition, or be used in cellular models to study the effects of dopamine depletion.

Data Presentation: Physicochemical Properties and Inhibitory Activity

Table 1: Physicochemical Properties of O-Methyl-tyrosine Isomers

PropertyThis compoundO-Methyl-L-tyrosine
Synonyms 4-Methoxy-D-tyrosine, H-D-Tyr(Me)-OH4-Methoxy-L-phenylalanine, H-L-Tyr(Me)-OH
Molecular Formula C₁₀H₁₃NO₃C₁₀H₁₃NO₃
Molecular Weight 195.22 g/mol 195.22 g/mol
CAS Number 39878-65-46230-11-1
Appearance White to off-white powderWhite to off-white powder
Purity Typically ≥99% (HPLC)Typically ≥98-99% (HPLC)
Storage Store at 0-8°CStore at 2-8°C

Note: The data presented is compiled from various chemical supplier databases and should be confirmed with the specific product's certificate of analysis.

Signaling Pathway Diagram

The following diagram illustrates the catecholamine biosynthesis pathway and the point of inhibition by this compound.

Catecholamine synthesis pathway and TH inhibition.

Experimental Protocols

Biochemical Assay for Tyrosine Hydroxylase Inhibition

This protocol describes a method to determine the inhibitory potential of this compound on tyrosine hydroxylase activity by quantifying the production of L-DOPA using High-Performance Liquid Chromatography (HPLC).

Objective: To measure the in vitro inhibition of tyrosine hydroxylase by this compound.

Materials:

  • Recombinant human tyrosine hydroxylase (or tissue homogenate known to express TH, e.g., from adrenal medulla or PC12 cells)

  • L-tyrosine (substrate)

  • (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH₄) (cofactor)

  • Catalase

  • Ferrous ammonium sulfate

  • This compound (test inhibitor)

  • Alpha-methyl-p-tyrosine (AMPT) (positive control inhibitor)

  • Assay Buffer: e.g., 50 mM HEPES, pH 7.2

  • Stop Solution: e.g., 0.1 M Perchloric acid

  • HPLC system with a C18 column and electrochemical or fluorescence detector

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of L-tyrosine in the assay buffer.

    • Prepare a stock solution of the cofactor BH₄.

    • Prepare stock solutions of this compound and the positive control (AMPT) in a suitable solvent (e.g., assay buffer or DMSO). Ensure final DMSO concentration in the assay is low (<1%) to avoid enzyme inhibition.

    • Prepare the enzyme dilution in cold assay buffer.

  • Assay Reaction:

    • Set up reactions in microcentrifuge tubes on ice. A typical reaction mixture (e.g., 100 µL final volume) may contain:

      • Assay Buffer

      • Catalase (to prevent cofactor oxidation)

      • Ferrous ammonium sulfate (as a source of Fe²⁺, a TH cofactor)

      • BH₄

      • Varying concentrations of this compound (or vehicle for control).

      • Enzyme solution.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the substrate, L-tyrosine.

    • Incubate at 37°C for a fixed time (e.g., 20 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding an equal volume of ice-cold Stop Solution (e.g., 100 µL of 0.1 M perchloric acid).

    • Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

  • HPLC Analysis:

    • Transfer the supernatant to HPLC vials.

    • Inject a defined volume onto the HPLC system.

    • Separate L-DOPA from L-tyrosine and other components on a C18 column using an appropriate mobile phase.

    • Detect and quantify the L-DOPA peak using an electrochemical or fluorescence detector.

  • Data Analysis:

    • Calculate the percentage of TH activity for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

TH_Biochemical_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Prepare Reagents Prepare Reagents Prepare Enzyme Prepare Enzyme Prepare Reagents->Prepare Enzyme Combine Assay Components Combine Assay Components Prepare Enzyme->Combine Assay Components Prepare Inhibitor Dilutions Prepare Inhibitor Dilutions Prepare Inhibitor Dilutions->Combine Assay Components Pre-incubate (37°C) Pre-incubate (37°C) Combine Assay Components->Pre-incubate (37°C) Add Substrate (L-Tyrosine) Add Substrate (L-Tyrosine) Pre-incubate (37°C)->Add Substrate (L-Tyrosine) Incubate (37°C) Incubate (37°C) Add Substrate (L-Tyrosine)->Incubate (37°C) Terminate with Acid Terminate with Acid Incubate (37°C)->Terminate with Acid Centrifuge Centrifuge Terminate with Acid->Centrifuge Collect Supernatant Collect Supernatant Centrifuge->Collect Supernatant HPLC Analysis HPLC Analysis Collect Supernatant->HPLC Analysis Calculate IC50 Calculate IC50 HPLC Analysis->Calculate IC50

Workflow for a biochemical TH inhibition assay.
Cell-Based Assay for Dopamine Synthesis Inhibition

This protocol uses a dopaminergic cell line, such as PC12 or SH-SY5Y, to assess the effect of this compound on cellular dopamine production.

Objective: To measure the inhibition of dopamine synthesis by this compound in a cellular context.

Materials:

  • PC12 or SH-SY5Y cells

  • Cell culture medium (e.g., DMEM with supplements)

  • This compound

  • Lysis Buffer (e.g., 0.1 M Perchloric acid with an internal standard like 3,4-dihydroxybenzylamine)

  • HPLC system as described above or an ELISA kit for dopamine quantification

Procedure:

  • Cell Culture and Plating:

    • Culture PC12 or SH-SY5Y cells under standard conditions.

    • Plate the cells in multi-well plates (e.g., 24-well or 12-well) at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare fresh dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle control.

    • Incubate the cells for a specified period (e.g., 24 hours) to allow for the inhibition of dopamine synthesis.

  • Cell Lysis and Sample Collection:

    • After incubation, place the plate on ice.

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Add ice-cold Lysis Buffer to each well to lyse the cells and stabilize the catecholamines.

    • Scrape the cells, collect the lysate into microcentrifuge tubes, and centrifuge at high speed to pellet cell debris.

  • Dopamine Quantification:

    • Collect the supernatant for analysis.

    • Quantify the dopamine concentration in the lysate using either HPLC with electrochemical detection or a commercially available dopamine ELISA kit.

  • Data Normalization and Analysis:

    • Determine the total protein concentration in each lysate using a standard protein assay (e.g., BCA assay) for normalization.

    • Calculate the amount of dopamine per mg of protein for each condition.

    • Determine the percentage of inhibition of dopamine synthesis for each concentration of this compound relative to the vehicle control and calculate the IC50 value.

Cell_Based_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Culture Cells Culture Cells Plate Cells in Multi-well Plate Plate Cells in Multi-well Plate Culture Cells->Plate Cells in Multi-well Plate Treat Cells with this compound Treat Cells with this compound Plate Cells in Multi-well Plate->Treat Cells with this compound Prepare Compound Dilutions Prepare Compound Dilutions Prepare Compound Dilutions->Treat Cells with this compound Incubate Incubate Treat Cells with this compound->Incubate Wash and Lyse Cells Wash and Lyse Cells Incubate->Wash and Lyse Cells Collect Lysate Collect Lysate Wash and Lyse Cells->Collect Lysate Quantify Dopamine (HPLC/ELISA) Quantify Dopamine (HPLC/ELISA) Collect Lysate->Quantify Dopamine (HPLC/ELISA) Normalize to Protein Content Normalize to Protein Content Quantify Dopamine (HPLC/ELISA)->Normalize to Protein Content Calculate IC50 Calculate IC50 Normalize to Protein Content->Calculate IC50

Workflow for a cell-based dopamine synthesis assay.

Conclusion

This compound is a useful pharmacological tool for the in vitro and in-cellulo study of catecholamine biosynthesis. As a known inhibitor of tyrosine hydroxylase, it can be effectively used in drug discovery screening as a control compound to validate assay performance and to investigate the biological effects of reduced dopamine levels. The protocols provided herein offer a foundation for researchers to incorporate this compound into their screening and research workflows. It is recommended that for any specific application, assay conditions be optimized to ensure robust and reproducible results.

References

Troubleshooting & Optimization

Overcoming solubility issues of O-Methyl-D-tyrosine in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges associated with O-Methyl-D-tyrosine in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my aqueous buffer at neutral pH?

A1: this compound, a derivative of the amino acid D-tyrosine, has inherently low solubility in aqueous solutions at or near neutral pH. This is due to the hydrophobic nature of its methylated phenyl ring. At its isoelectric point (the pH at which the molecule has no net electrical charge), solubility is at its minimum.

Q2: What is the most effective method to dissolve this compound?

A2: The most effective method for dissolving this compound is to increase the pH of the solution. A stock solution can be prepared in water by adjusting the pH to 12 with 1 M NaOH, which can be aided by ultrasonication.[1] This deprotonates the carboxylic acid and amino groups, increasing the molecule's polarity and solubility in water.

Q3: Can I use organic solvents to dissolve this compound?

A3: Yes, organic solvents can be used to prepare a concentrated stock solution, which can then be diluted into your aqueous buffer. Dimethyl sulfoxide (DMSO) and ethanol are commonly used co-solvents for poorly soluble compounds. However, it is crucial to determine the tolerance of your experimental system (e.g., cell culture) to the final concentration of the organic solvent.

Q4: Will heating help to dissolve this compound?

A4: Gentle warming can aid in the dissolution of many compounds. However, excessive heat should be avoided as it may lead to degradation of the compound. It is recommended to try other methods, such as pH adjustment or sonication, before resorting to heat.

Q5: How should I store my this compound solutions?

A5: For long-term storage, it is recommended to store stock solutions at -20°C or -80°C.[1] To avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation, it is best to aliquot the stock solution into single-use vials.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
This compound precipitates out of solution after dilution of a stock. The solubility limit in the final buffer has been exceeded.- Increase the final volume of the buffer to lower the concentration. - Add a small amount of co-solvent (e.g., DMSO) to the final solution, ensuring it is compatible with your experiment. - Adjust the pH of the final buffer to be more alkaline, if your experiment allows.
The solution is cloudy or hazy after attempting to dissolve the compound. Incomplete dissolution or formation of fine precipitates.- Use ultrasonication to aid dissolution. - Increase the pH of the solution by adding a small amount of 1 M NaOH. - Filter the solution through a 0.22 µm filter to remove any undissolved particles.
Inconsistent experimental results using the prepared solution. Degradation of the compound or inaccurate concentration.- Prepare fresh solutions before each experiment. - Confirm the concentration of your stock solution using a spectrophotometer or other analytical method. - Ensure proper storage of stock solutions at low temperatures and protection from light.

Quantitative Solubility Data

Solvent Concentration Conditions Reference
Water20 mg/mL (102.45 mM)Adjust pH to 12 with 1 M NaOH and use ultrasonication.[1]
Phosphate-Buffered Saline (PBS), pH 7.4LowQuantitative data not readily available, but solubility is expected to be low at neutral pH.Inferred from general principles for tyrosine derivatives.
Tris Buffer, pH 8.0Low to ModerateSolubility is expected to be slightly higher than at neutral pH, but likely still requires assistance for complete dissolution.Inferred from general principles for tyrosine derivatives.
HEPES Buffer, pH 7.0LowSimilar to PBS, solubility is expected to be low at this pH.Inferred from general principles for tyrosine derivatives.

Experimental Protocols

Protocol 1: Preparation of a 20 mg/mL Stock Solution of this compound in Water

Materials:

  • This compound powder

  • High-purity water

  • 1 M Sodium Hydroxide (NaOH)

  • Ultrasonicator

  • Sterile microcentrifuge tubes

  • Calibrated pH meter

Procedure:

  • Weigh the desired amount of this compound powder.

  • Add the appropriate volume of high-purity water to achieve a concentration of 20 mg/mL.

  • While stirring, slowly add 1 M NaOH dropwise until the pH of the solution reaches 12.

  • Place the solution in an ultrasonic bath and sonicate until the powder is completely dissolved. The solution should be clear.

  • (Optional) For sterile applications, filter the solution through a 0.22 µm sterile filter.

  • Aliquot the stock solution into single-use sterile tubes and store at -20°C or -80°C.

Protocol 2: General Protocol for Preparing this compound in Aqueous Buffers (e.g., PBS)

Materials:

  • This compound powder

  • Desired aqueous buffer (e.g., PBS, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • Vortex mixer

Procedure:

  • Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 100 mg/mL). Ensure the powder is completely dissolved by vortexing.

  • Perform a serial dilution of the DMSO stock solution into the desired aqueous buffer to achieve the final working concentration.

  • Add the DMSO stock solution dropwise to the aqueous buffer while vortexing to ensure rapid mixing and prevent precipitation.

  • Important: The final concentration of DMSO should be kept as low as possible (typically <0.5%) to avoid solvent effects in biological assays. A vehicle control (buffer with the same final concentration of DMSO) should be included in your experiments.

Visualizations

Dopamine Synthesis Pathway and Inhibition by this compound

Caption: Inhibition of dopamine synthesis by this compound.

Experimental Workflow for Solubilizing this compound

Experimental_Workflow Workflow for Solubilizing this compound start Start with This compound powder choose_method Choose Solubilization Method start->choose_method ph_adjustment pH Adjustment (Aqueous) choose_method->ph_adjustment Method 1 organic_solvent Organic Co-solvent (e.g., DMSO) choose_method->organic_solvent Method 2 prepare_alkaline Prepare solution in water, adjust pH to 12 with 1M NaOH ph_adjustment->prepare_alkaline prepare_dmso Prepare concentrated stock in 100% DMSO organic_solvent->prepare_dmso sonicate Sonicate until dissolved prepare_alkaline->sonicate check_solution Check for clarity sonicate->check_solution dilute Dilute dropwise into aqueous buffer prepare_dmso->dilute dilute->check_solution solution_ready Solution is ready for use check_solution->solution_ready Clear troubleshoot Troubleshoot: - Filter - Adjust concentration check_solution->troubleshoot Cloudy troubleshoot->choose_method

Caption: Decision workflow for dissolving this compound.

References

Preventing side reactions during O-Methyl-D-tyrosine peptide coupling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the peptide coupling of O-Methyl-D-tyrosine.

Frequently Asked Questions (FAQs)

Q1: Is the O-methyl group on the tyrosine side chain stable during standard Fmoc-based solid-phase peptide synthesis (SPPS)?

A1: The methyl ether of tyrosine (an anisole-type ether) is generally stable to the conditions of Fmoc SPPS, including repeated exposure to piperidine for Fmoc deprotection and final cleavage with trifluoroacetic acid (TFA).[1][2] However, prolonged exposure to strong acids like TFA can lead to partial demethylation. To minimize this, it is recommended to keep the final cleavage and deprotection time to a minimum and to use scavengers in the cleavage cocktail.[1]

Q2: Do I need to protect the O-methyl group of this compound during peptide synthesis?

A2: No, the O-methyl group itself serves as a permanent protecting group for the phenolic hydroxyl function of tyrosine. This prevents side reactions such as O-acylation that can occur with unprotected tyrosine residues during coupling steps.[3][4]

Q3: What are the most common side reactions to expect when coupling this compound?

A3: The most common side reactions are similar to those for other amino acids:

  • Racemization: Loss of stereochemical integrity at the alpha-carbon is a primary concern, especially with D-amino acids. This can be influenced by the choice of coupling reagent, base, and reaction temperature.

  • Low Coupling Yield: Due to the potential steric hindrance from the O-methyl group and the peptide backbone, incomplete coupling can occur. This is more likely when coupling to a sterically hindered N-terminal amino acid.

  • Diketopiperazine Formation: This can occur at the dipeptide stage, particularly if proline is one of the first two residues.

Q4: Which coupling reagents are recommended for this compound?

A4: For sterically hindered amino acids like this compound, more potent coupling reagents are generally recommended to achieve high coupling efficiency and minimize racemization. Uronium/aminium salt-based reagents such as HATU, HCTU, and COMU are excellent choices. Phosphonium salt reagents like PyAOP and PyBOP are also highly effective. The use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) with carbodiimides (e.g., DIC) can also suppress racemization.

Q5: How does the choice of base affect the coupling of this compound?

A5: The choice and amount of base are critical for minimizing racemization. Sterically hindered, non-nucleophilic bases are preferred. N,N-diisopropylethylamine (DIEA) is commonly used, but for particularly sensitive couplings, weaker bases like N-methylmorpholine (NMM) or 2,4,6-collidine can reduce the risk of epimerization. It is crucial to use the minimum necessary amount of base.

Troubleshooting Guides

Problem 1: Low Coupling Yield or Incomplete Reaction

Symptom: Positive Kaiser test after coupling or presence of deletion sequences in the final peptide analysis by LC-MS.

Potential Cause Recommended Solution
Steric Hindrance Switch to a more powerful coupling reagent such as HATU, HCTU, or COMU. Increase the coupling time and/or perform a double coupling. A slight increase in temperature can also be beneficial, but should be monitored for potential racemization.
Peptide Aggregation Change the solvent to a more disruptive one like N-methylpyrrolidone (NMP) or add a small amount of dimethyl sulfoxide (DMSO). Sonication during coupling can also help break up aggregates.
Poor Resin Swelling Ensure the resin is adequately swollen in the reaction solvent before the first deprotection step. Consider using a resin with a polyethylene glycol (PEG) core, such as ChemMatrix® or TentaGel®, which swell well in a variety of solvents.
Reagent Degradation Use fresh, high-quality coupling reagents and anhydrous solvents. Prepare reagent solutions immediately before use.
Problem 2: High Levels of Diastereomeric Impurity (Racemization)

Symptom: A doublet or broadened peak for the target peptide in the HPLC chromatogram, with mass spectrometry confirming a species of the same mass.

Potential Cause Recommended Solution
Over-activation of the Amino Acid Minimize the pre-activation time before adding the coupling mixture to the resin. With uronium/aminium reagents, in-situ activation is generally preferred.
Inappropriate Coupling Reagent Use coupling reagents known to suppress racemization. For example, COMU has been shown to be very effective. The combination of DIC with an additive like OxymaPure is also a good choice.
Excess or Strong Base Use a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIEA. Use the minimum amount of base required for the reaction.
High Reaction Temperature Perform the coupling reaction at a lower temperature (e.g., 0 °C to room temperature) if possible. Avoid elevated temperatures unless necessary to overcome severe steric hindrance, and if so, carefully monitor for racemization.

Data Presentation

The following table summarizes the relative performance of common coupling reagents, particularly in the context of sterically hindered or racemization-prone couplings. The efficiency and racemization levels are general indicators and can vary depending on the specific peptide sequence and reaction conditions.

Coupling ReagentAdditiveRelative Coupling EfficiencyRelative Racemization RiskKey Considerations
HATU NoneVery HighLowHighly efficient, especially for hindered couplings.
HCTU NoneVery HighLowSimilar to HATU, often with better solubility.
COMU NoneVery HighVery LowExcellent performance with reduced risk of side reactions and requires only one equivalent of base.
PyBOP NoneHighLow to MediumA reliable phosphonium salt reagent.
PyAOP NoneVery HighLowParticularly effective for N-methylated and other sterically demanding amino acids.
DIC HOBtMedium to HighMediumA classic and cost-effective combination.
DIC OxymaPureHighLowOxymaPure is generally more effective at suppressing racemization than HOBt.

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-O-Methyl-D-tyrosine using HATU
  • Resin Preparation: Swell the resin-bound peptide in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Coupling Mixture Preparation (in a separate vessel):

    • Dissolve Fmoc-O-Methyl-D-tyrosine-OH (3 equivalents relative to resin loading) in DMF.

    • Add HATU (2.9 equivalents) and allow to dissolve.

    • Add N,N-diisopropylethylamine (DIEA) (6 equivalents).

  • Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin. Agitate at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to check for reaction completion. If the test is positive, consider a second coupling.

  • Washing: Wash the resin with DMF (5-7 times) to remove excess reagents and byproducts.

Protocol 2: Low-Racemization Coupling using DIC/OxymaPure
  • Resin Preparation and Fmoc-Deprotection: Follow steps 1-3 from Protocol 1.

  • Coupling Mixture Preparation (in a separate vessel):

    • Dissolve Fmoc-O-Methyl-D-tyrosine-OH (3 equivalents) and OxymaPure (3 equivalents) in DMF.

    • Add N,N-diisopropylcarbodiimide (DIC) (3 equivalents).

    • Allow the mixture to pre-activate for 5-10 minutes at room temperature.

  • Coupling Reaction: Add the activated amino acid solution to the peptide-resin. Agitate at room temperature for 2-4 hours.

  • Monitoring and Washing: Follow steps 6-7 from Protocol 1.

Visualizations

Peptide_Coupling_Workflow Resin Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling Reaction Wash1->Coupling Activation Amino Acid Activation (Fmoc-O-Me-D-Tyr-OH + Coupling Reagent + Base) Activation->Coupling Wash2 DMF Wash Coupling->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest NextCycle Proceed to Next Cycle KaiserTest->NextCycle Negative Recouple Recouple KaiserTest->Recouple Positive Recouple->Coupling

Caption: Standard solid-phase peptide synthesis (SPPS) cycle for the incorporation of this compound.

Troubleshooting_Racemization Start High Racemization Detected CheckBase Evaluate Base: Is it strong (e.g., DBU)? Is the concentration high? Start->CheckBase SwitchBase Switch to weaker/hindered base (NMM, Collidine). Reduce equivalents. CheckBase->SwitchBase Yes CheckReagent Evaluate Coupling Reagent: Using a carbodiimide alone? CheckBase->CheckReagent No SwitchBase->CheckReagent AddAdditive Add racemization suppressant (Oxyma, HOBt). CheckReagent->AddAdditive Yes SwitchReagent Switch to a uronium/phosphonium reagent (HATU, HCTU, COMU). CheckReagent->SwitchReagent Consider CheckTemp Evaluate Temperature: Is the reaction heated? AddAdditive->CheckTemp SwitchReagent->CheckTemp LowerTemp Perform coupling at lower temp (e.g., 0°C or RT). CheckTemp->LowerTemp Yes End Racemization Minimized CheckTemp->End No LowerTemp->End

Caption: Decision-making workflow for troubleshooting racemization during this compound coupling.

References

Technical Support Center: Analysis of O-Methyl-D-tyrosine by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometry analysis of O-Methyl-D-tyrosine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

Frequently Asked Questions (FAQs)

What are the most common sources of variability in the quantification of this compound?

Variability in quantification primarily arises from ion suppression due to matrix effects, inconsistent sample preparation, and the stability of the analyte in the sample matrix.[1][2][3][4] Co-eluting endogenous or exogenous compounds can compete for ionization, leading to reduced signal intensity for this compound.[1] To minimize variability, it is crucial to develop a robust sample preparation method and to use an appropriate internal standard, preferably a stable isotope-labeled version of this compound.

Why can't I distinguish between this compound and O-Methyl-L-tyrosine using standard LC-MS/MS?

Standard reverse-phase liquid chromatography separates molecules based on polarity, not stereochemistry. This compound and O-Methyl-L-tyrosine are enantiomers, meaning they have identical physical properties, including polarity, mass, and fragmentation patterns. Consequently, they will co-elute and produce the same MS/MS spectra under typical LC-MS/MS conditions. To differentiate between them, a chiral chromatography method is required.

What are the expected precursor and product ions for this compound in positive ion mode ESI-MS/MS?

For this compound (molecular weight: 195.22 g/mol ), the expected protonated precursor ion [M+H]⁺ is at m/z 195.09. The fragmentation pattern is similar to that of tyrosine, with characteristic losses. The major product ions would result from the neutral loss of formic acid (HCOOH, 46 Da) and the subsequent loss of ammonia (NH₃, 17 Da).

Ion Type m/z (monoisotopic) Description
Precursor Ion [M+H]⁺195.09Protonated this compound
Product Ion [M+H-HCOOH]⁺149.09Loss of formic acid from the carboxylic acid group
Product Ion [M+H-HCOOH-NH₃]⁺132.06Subsequent loss of ammonia from the amino group
Can derivatization improve the analysis of this compound?

Yes, derivatization can be employed to improve chromatographic separation, enhance ionization efficiency, and increase the specificity of detection. For instance, derivatizing the primary amine can reduce its polarity and improve peak shape in reverse-phase chromatography. However, it's important to ensure that the derivatization reaction is complete and does not introduce bias.

Troubleshooting Guides

Issue 1: Poor Signal Intensity or High Signal Variability

Possible Cause: Ion suppression from matrix components is a common issue in LC-MS analysis, leading to reduced signal intensity and poor reproducibility. This occurs when co-eluting compounds from the sample matrix compete with the analyte for ionization in the mass spectrometer's source.

Troubleshooting Steps:

  • Improve Sample Preparation:

    • Protein Precipitation: While quick, it may not remove all interfering substances.

    • Liquid-Liquid Extraction (LLE): Offers better cleanup by partitioning the analyte into a solvent immiscible with the sample matrix.

    • Solid-Phase Extraction (SPE): Provides the most thorough cleanup by selectively retaining the analyte on a solid support while matrix components are washed away.

  • Optimize Chromatography:

    • Adjust the gradient to better separate this compound from matrix components.

    • Consider using a different column chemistry or a smaller particle size for improved resolution.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • An SIL-IS (e.g., this compound-d3) will co-elute with the analyte and experience the same degree of ion suppression. This allows for accurate quantification by calculating the ratio of the analyte to the SIL-IS.

  • Dilute the Sample:

    • If the concentration of this compound is high enough, diluting the sample can reduce the concentration of interfering matrix components and mitigate ion suppression.

Issue 2: Inability to Separate this compound from its L-enantiomer

Possible Cause: As enantiomers, this compound and O-Methyl-L-tyrosine have identical physicochemical properties in a non-chiral environment. Standard reverse-phase LC columns are not designed to separate enantiomers.

Troubleshooting Steps:

  • Implement Chiral Chromatography:

    • Chiral Stationary Phase (CSP): Use an HPLC column with a chiral stationary phase. Polysaccharide-based CSPs are commonly used for this purpose.

    • Mobile Phase Optimization: The mobile phase composition, including the organic modifier and any additives, will need to be optimized to achieve baseline separation of the enantiomers.

  • Chiral Derivatization:

    • React the sample with a chiral derivatizing agent to create diastereomers. These diastereomers have different physical properties and can be separated on a standard reverse-phase column. This approach adds complexity and potential for error in the derivatization step.

Experimental Workflow for Chiral Separation

cluster_prep Sample Preparation cluster_lc Chiral LC Separation cluster_ms MS/MS Detection cluster_data Data Analysis Sample Biological Sample Extract Extraction of O-Methyl-tyrosine Sample->Extract Inject Injection Extract->Inject Chiral_Column Chiral HPLC Column Inject->Chiral_Column Separation Separation of D- and L-isomers Chiral_Column->Separation ESI Electrospray Ionization Separation->ESI MS1 Precursor Ion Selection (m/z 195.09) ESI->MS1 CID Collision-Induced Dissociation MS1->CID MS2 Product Ion Scanning CID->MS2 Quant_D Quantification of This compound MS2->Quant_D Quant_L Quantification of O-Methyl-L-tyrosine MS2->Quant_L

Caption: Workflow for chiral analysis of this compound.

Issue 3: Suspected Isobaric Interference

Possible Cause: Other compounds in the sample may have the same nominal mass as this compound (195.22 g/mol ), leading to false positives or inaccurate quantification. Examples include isomers like N-Methyl-tyrosine or 3-methoxy-phenylalanine.

Troubleshooting Steps:

  • High-Resolution Mass Spectrometry (HRMS):

    • Use a mass spectrometer with high resolving power (e.g., Orbitrap, Q-TOF) to differentiate between compounds with very similar masses based on their exact mass.

Compound Formula Monoisotopic Mass Mass Difference from this compound
This compoundC₁₀H₁₃NO₃195.089540
N-Methyl-tyrosineC₁₀H₁₃NO₃195.089540
3-Methoxy-phenylalanineC₁₀H₁₃NO₃195.089540
  • Tandem Mass Spectrometry (MS/MS):

    • Even if compounds are isobaric, their fragmentation patterns in MS/MS will likely differ due to their different chemical structures. Compare the product ion spectra of your analyte to a known standard of this compound.

  • Chromatographic Separation:

    • Optimize your LC method to separate the isomers. N-methylated and O-methylated isomers will have different polarities and should be separable on a reverse-phase column with an optimized gradient.

Troubleshooting Logic for Isobaric Interference

Start Peak Detected at m/z 195.09 Check_RT Does Retention Time Match Standard? Start->Check_RT Check_Fragments Do MS/MS Fragments Match Standard? Check_RT->Check_Fragments Yes Optimize_LC Optimize Chromatography to Separate Isomers Check_RT->Optimize_LC No Use_HRMS Use High-Resolution MS for Exact Mass Confirmation Check_Fragments->Use_HRMS Yes Check_Fragments->Optimize_LC No Confirmed Identity Confirmed Use_HRMS->Confirmed Exact Mass Matches Interference Isobaric Interference Likely Use_HRMS->Interference Exact Mass Differs Optimize_LC->Start

References

How to address low incorporation efficiency of O-Methyl-D-tyrosine in SPPS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges associated with the low incorporation efficiency of O-Methyl-D-tyrosine in Solid-Phase Peptide Synthesis (SPPS). The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is the incorporation of this compound often inefficient in SPPS?

A1: The primary reason for the low coupling efficiency of this compound is steric hindrance. The presence of the methyl group on the phenolic oxygen, in addition to the bulk of the tyrosine side chain and the D-configuration, physically obstructs the approach of the activated carboxyl group of this compound to the N-terminal amine of the growing peptide chain on the solid support. This steric clash slows down the rate of peptide bond formation, leading to incomplete reactions.

Q2: My standard DIC/HOBt coupling protocol is resulting in low yields for this compound incorporation. What is the first troubleshooting step I should take?

A2: Standard carbodiimide-based coupling reagents like Dicyclohexylcarbodiimide (DCC) and N,N'-Diisopropylcarbodiimide (DIC) with additives like 1-Hydroxybenzotriazole (HOBt) are often not potent enough to overcome the steric hindrance of this compound.[1][2] The most critical first step is to switch to a more powerful coupling reagent. Uronium/aminium salts such as HATU, HCTU, or COMU, or phosphonium salts like PyAOP and PyBOP, are highly recommended for such challenging couplings.[1][3][4] These reagents generate more reactive activated esters, which can significantly improve coupling efficiency.

Q3: Are there any specific recommendations for choosing a coupling reagent for this compound?

A3: For sterically demanding couplings like the incorporation of this compound, coupling reagents that form highly reactive OAt or Oxyma esters are generally preferred. HATU and PyAOP are considered among the most efficient reagents. COMU , an Oxyma-based reagent, is another excellent choice that offers high coupling efficiency comparable to HATU, with the added benefits of improved safety, better solubility, and reduced allergenic potential compared to benzotriazole-based reagents.

Q4: Can modifying the reaction conditions, such as temperature, improve the coupling efficiency?

A4: Yes, increasing the reaction temperature can enhance the coupling efficiency for sterically hindered amino acids. Microwave-assisted SPPS is a particularly effective technique that utilizes elevated temperatures to accelerate reaction rates and drive difficult couplings to completion. If a microwave peptide synthesizer is not available, conventional heating to 40-60°C can also be beneficial, though careful monitoring is required to avoid potential side reactions.

Q5: How can I monitor the completion of the coupling reaction for this compound?

A5: The standard ninhydrin (Kaiser) test is a reliable method for monitoring the presence of free primary amines on the resin. A negative ninhydrin test (the beads remain colorless or slightly yellow) indicates that the coupling reaction is complete. For couplings involving N-methylated amino acids or proline at the N-terminus of the peptide chain, where the ninhydrin test is not effective, the bromophenol blue test can be used as an alternative.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the incorporation of this compound.

Problem Potential Cause Recommended Solution
Low coupling efficiency with standard reagents (e.g., DIC/HOBt) Insufficient activation to overcome steric hindrance.Switch to a more potent coupling reagent such as HATU, HCTU, or COMU. These reagents form more reactive esters, facilitating the coupling of sterically hindered residues.
Incomplete coupling even with potent reagents - Insufficient reaction time.- Suboptimal reagent concentration.- Secondary structure formation or aggregation of the growing peptide chain.- Double couple: Perform the coupling reaction twice with a fresh portion of the activated amino acid and coupling reagent. - Increase reaction time: Extend the coupling time to several hours or overnight. - Increase reagent excess: Use a higher excess of the amino acid and coupling reagent (e.g., 3-5 equivalents). - Microwave irradiation: Employ microwave-assisted SPPS to increase the reaction kinetics.
Peptide aggregation on the resin Interchain hydrogen bonding leading to poor solvation and reduced accessibility of the N-terminus.- Use a low-loading resin: This increases the distance between peptide chains, reducing aggregation. - Incorporate backbone-disrupting protecting groups: Pseudoproline dipeptides or the Hmb backbone protecting group can disrupt secondary structure formation. - Choose a suitable solvent: N-Methyl-2-pyrrolidone (NMP) often has better solvating properties than Dimethylformamide (DMF) for aggregating sequences.
Side reactions observed during coupling Racemization, especially with prolonged activation times or high temperatures.- Minimize pre-activation time: Add the coupling reagent to the amino acid solution immediately before adding it to the resin. - Use additives that suppress racemization: HOAt and OxymaPure are known to reduce the risk of racemization compared to HOBt. - For extremely sensitive residues, consider in situ formation of acyl fluorides.

Quantitative Data on Coupling Reagent Performance

While specific comparative data for this compound is limited in the literature, the following table summarizes the performance of various coupling reagents for other sterically hindered and N-methylated amino acids, which serve as a good proxy for the expected performance with this compound.

Coupling ReagentSterically Hindered Residue ExampleCoupling TimeYield (%)Racemization (%)Reference
DIC/HOBtFmoc-Aib-OH12 h< 50-
HBTU/DIPEABoc-Phe-(NMe)Aib-Phe-OBzlRoom TempSignificant Yield-
PyBroP/DIPEABoc-Phe-(NMe)Aib-Phe-OBzlRoom TempSignificant Yield-
HATU/DIPEAFmoc-Aib-Aib-Resin2 x 1 h> 95< 1
COMU/DIPEAFmoc-Aib-Aib-Resin2 x 1 h> 98< 0.5

Note: The efficiency of a coupling reaction is sequence-dependent, and the data presented above should be considered as a general guideline. Optimization for your specific peptide sequence is recommended.

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HATU

This protocol describes a standard method for coupling Fmoc-O-Methyl-D-tyrosine-OH using HATU as the coupling reagent.

  • Resin Preparation: Swell the resin-bound peptide with the deprotected N-terminal amine in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Activation Mixture Preparation: In a separate reaction vessel, dissolve Fmoc-O-Methyl-D-tyrosine-OH (3 equivalents relative to the resin loading) and HATU (2.9 equivalents) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents).

  • Coupling Reaction: Immediately add the activation mixture to the resin. Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a ninhydrin test to check for the presence of free primary amines.

  • Washing: Once the reaction is complete (negative ninhydrin test), wash the resin thoroughly with DMF (5x), DCM (3x), and Methanol (3x) to remove excess reagents and byproducts.

  • Double Coupling (if necessary): If the ninhydrin test is positive, repeat steps 3-6.

Protocol 2: Enhanced Coupling of this compound using COMU

This protocol is recommended for particularly difficult couplings of this compound.

  • Resin Preparation and Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Activation Mixture Preparation: In a separate vial, dissolve Fmoc-O-Methyl-D-tyrosine-OH (3 equivalents), COMU (3 equivalents), and DIPEA (6 equivalents) in DMF. Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the reaction mixture for 30-60 minutes at room temperature.

  • Monitoring and Washing: Follow steps 5 and 6 from Protocol 1.

  • Double Coupling (if necessary): If the coupling is incomplete, a second coupling is recommended.

Protocol 3: Microwave-Assisted Coupling of this compound

This protocol utilizes microwave irradiation to accelerate the coupling reaction.

  • Resin Preparation and Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Activation and Coupling: In a microwave-compatible reaction vessel, add the deprotected resin, DMF, Fmoc-O-Methyl-D-tyrosine-OH (5 equivalents), a suitable coupling reagent (e.g., HATU or COMU, 4.9 equivalents), and DIPEA (10 equivalents).

  • Microwave Irradiation: Irradiate the reaction mixture in a microwave peptide synthesizer at a constant temperature of 75°C for 5-10 minutes.

  • Monitoring and Washing: Follow steps 5 and 6 from Protocol 1.

Visualizations

spss_workflow Resin Resin with N-terminal amine Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Wash (DMF, DCM) Deprotection->Washing1 Coupling Coupling to Resin Washing1->Coupling Activation Activation of Fmoc-O-Me-D-Tyr-OH (Coupling Reagent + Base) Activation->Coupling Washing2 Wash (DMF, DCM) Coupling->Washing2 Monitoring Monitoring (Ninhydrin Test) Washing2->Monitoring Complete Next Cycle or Cleavage Monitoring->Complete Negative Incomplete Incomplete Coupling Monitoring->Incomplete Positive Troubleshoot Troubleshooting: - Double Couple - Increase Time/Temp - Change Reagent Incomplete->Troubleshoot Troubleshoot->Coupling

Caption: General workflow for the incorporation of this compound in SPPS.

coupling_reagents cluster_standard Standard Reagents (Less Effective for Hindered AA) cluster_potent Potent Reagents (Recommended for this compound) cluster_methods Enhanced Methods DIC_HOBt DIC / HOBt HATU HATU HCTU HCTU COMU COMU PyAOP PyAOP Microwave Microwave-Assisted SPPS DoubleCouple Double Coupling Problem Low Incorporation Efficiency of This compound Problem->DIC_HOBt Caused by Problem->HATU Solved by Problem->HCTU Solved by Problem->COMU Solved by Problem->PyAOP Solved by Problem->Microwave Also solved by Problem->DoubleCouple Also solved by

Caption: Troubleshooting logic for low incorporation efficiency of this compound.

References

Interpreting unexpected peaks in the NMR spectrum of O-Methyl-D-tyrosine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the NMR analysis of O-Methyl-D-tyrosine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected peaks in their NMR spectra.

Frequently Asked Questions (FAQs)

Q1: What are the expected 1H and 13C NMR chemical shifts for this compound?

A1: The expected chemical shifts can vary slightly based on the solvent, concentration, and pH. However, the following table provides a summary of approximate chemical shifts for this compound in a common NMR solvent like DMSO-d6.

Proton (1H) Structure Position Expected Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Aromatic (2H)C2'-H, C6'-H~7.10 - 7.25Doublet~8.5
Aromatic (2H)C3'-H, C5'-H~6.80 - 6.95Doublet~8.5
Methine (1H)α-CH~3.90 - 4.10Doublet of Doublets~7.5, ~5.5
Methylene (2H)β-CH2~2.90 - 3.10Multiplet
Methoxy (3H)-OCH3~3.70Singlet
Amine (2H)-NH2Variable (broad)Singlet
Carboxyl (1H)-COOHVariable (broad)Singlet
Carbon (13C) Structure Position Expected Chemical Shift (ppm)
Carbonyl-COOH~172 - 175
AromaticC4'~158 - 160
AromaticC1'~128 - 130
AromaticC2', C6'~130 - 132
AromaticC3', C5'~114 - 116
Methineα-CH~55 - 57
Methoxy-OCH3~55 - 56
Methyleneβ-CH2~36 - 38

Q2: My NMR spectrum shows more peaks than expected. What are the common causes?

A2: Unexpected peaks in the NMR spectrum of this compound can arise from several sources:

  • Impurities: These can be residual solvents from the reaction or purification, starting materials, or byproducts from the synthesis.

  • Degradation Products: The compound may have degraded due to improper handling or storage, for instance, under acidic or basic conditions.

  • Conformational Isomers (Rotamers): Slow rotation around single bonds on the NMR timescale can lead to the appearance of multiple distinct signals for the same proton or carbon.

  • Presence of Diastereomers: If the synthesis was not stereospecific, you might have a mixture of diastereomers, which will have distinct NMR spectra.

Q3: How can I confirm the presence of an exchangeable proton like -OH or -NH?

A3: To confirm if a peak corresponds to an exchangeable proton (like the amine or carboxylic acid protons), you can perform a D2O exchange experiment. Add a drop of deuterium oxide (D2O) to your NMR sample, shake it, and re-acquire the 1H NMR spectrum. The peak corresponding to the exchangeable proton will either disappear or significantly decrease in intensity.[1]

Troubleshooting Guide for Unexpected Peaks

This guide will help you systematically identify the source of unexpected peaks in your NMR spectrum of this compound.

Step 1: Identify Common Contaminants

Review your spectrum for singlets and multiplets that correspond to common laboratory solvents.

Contaminant 1H Chemical Shift (ppm) Multiplicity
Acetone~2.05 (in DMSO-d6)Singlet
Dichloromethane~5.75 (in DMSO-d6)Singlet
Diethyl ether~1.04 (t), ~3.36 (q) (in DMSO-d6)Triplet, Quartet
Ethyl acetate~1.15 (t), ~1.98 (s), ~3.98 (q) (in DMSO-d6)Triplet, Singlet, Quartet
Water~3.33 (in DMSO-d6)Broad Singlet

This table provides approximate values. The exact chemical shift can vary with the solvent matrix.

Step 2: Consider Synthesis-Related Impurities

If common solvent peaks are not the issue, consider impurities from the synthetic route. For example, if a Boc protecting group was used, you might see a characteristic peak around 1.4 ppm.

Potential Impurity Structure Feature Approximate 1H Chemical Shift (ppm)
Boc-protected aminetert-butyl group~1.4
Unreacted D-tyrosinePhenolic -OH~9.2 (in DMSO-d6)
Incomplete methylation byproductsOther methylated speciesVaries
Step 3: Investigate Conformational Isomers (Rotamers)

The presence of rotamers can result in the doubling of some or all peaks in the spectrum. This is particularly common for molecules with bulky groups that hinder free rotation.

  • Action: Acquire the NMR spectrum at a higher temperature (e.g., 50-80 °C). If the unexpected peaks broaden and coalesce into single peaks, they are likely due to rotamers.[1]

Step 4: Evaluate Sample and Solvent Conditions

The sample's concentration and the choice of solvent can influence the appearance of the spectrum.

  • High Concentration: Very concentrated samples can lead to peak broadening and shifts in chemical values.[1] Try diluting your sample.

  • Solvent Effects: The polarity of the solvent can influence the conformation of the molecule and the chemical shifts of its protons.[2] If you are comparing your spectrum to a reference, ensure you are using the same solvent.

Experimental Protocols

Standard NMR Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of this compound for 1H NMR and 20-50 mg for 13C NMR experiments.[3]

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble (e.g., DMSO-d6, D2O, Methanol-d4).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Filtration: Filter the solution through a pipette with a glass wool plug into a clean NMR tube to remove any particulate matter.

  • Referencing (Optional): For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid, sodium salt (TSP) for aqueous samples can be added.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting unexpected peaks in the NMR spectrum of this compound.

troubleshooting_workflow Troubleshooting Workflow for Unexpected NMR Peaks start Unexpected Peaks Observed in NMR Spectrum check_solvents Compare peaks to common solvent shifts start->check_solvents is_solvent Is it a solvent peak? check_solvents->is_solvent solvent_yes Identify and disregard solvent peak is_solvent->solvent_yes Yes check_synthesis Review synthesis protocol for potential byproducts or residual reagents is_solvent->check_synthesis No is_synthesis_impurity Is it a synthesis-related impurity? check_synthesis->is_synthesis_impurity synthesis_yes Identify impurity based on expected shifts of byproducts/reagents is_synthesis_impurity->synthesis_yes Yes check_rotamers Perform variable temperature NMR is_synthesis_impurity->check_rotamers No is_rotamer Do peaks coalesce at higher temperature? check_rotamers->is_rotamer rotamer_yes Peaks are due to conformational isomers is_rotamer->rotamer_yes Yes check_degradation Assess sample purity and storage conditions is_rotamer->check_degradation No is_degradation Is degradation likely? check_degradation->is_degradation degradation_yes Peaks are from degradation products. Re-purify or re-synthesize sample. is_degradation->degradation_yes Yes end Consult with NMR specialist or further 2D NMR analysis is_degradation->end No

Caption: A logical workflow for diagnosing unexpected NMR peaks.

References

Minimizing degradation of O-Methyl-D-tyrosine during experimental procedures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for O-Methyl-D-tyrosine. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on minimizing degradation during experimental procedures. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help ensure the stability and integrity of this compound in your work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two primary degradation pathways for this compound are hydrolysis of the O-methyl ether bond and oxidation of the aromatic ring.

  • Hydrolysis (Demethylation): The methyl ether linkage is generally stable but can be cleaved under acidic conditions, particularly with strong acids and/or elevated temperatures, to yield D-tyrosine and methanol.[1][2][3][4] This is often the most common source of degradation in acidic solutions, such as reversed-phase HPLC mobile phases.

  • Oxidation: The electron-rich aromatic ring is susceptible to oxidation, which can be initiated by strong oxidizing agents, exposure to air (auto-oxidation) over long periods, or significant light exposure (photodegradation).[5]

  • Racemization: Conversion of the D-enantiomer to the L-enantiomer is possible but generally requires harsh conditions, such as very high temperatures in either strongly acidic or basic solutions, and is less common under typical experimental settings.

Q2: How should I prepare and store stock solutions of this compound to ensure stability?

A2: Proper preparation and storage are critical for maintaining the integrity of your this compound stock solutions. For long-term storage, solutions should be kept at -80°C for up to six months or at -20°C for up to one month. It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation. If using water as the solvent, it is best practice to filter and sterilize the solution through a 0.22 μm filter before use.

Q3: My solution of this compound has turned slightly yellow. What does this indicate?

A3: A slight yellowing of the solution is often an early indicator of oxidative degradation. Oxidation of the phenolic ether and aromatic ring can lead to the formation of chromophoric byproducts. If you observe this, it is recommended to verify the purity of your solution using an analytical technique like HPLC before proceeding with your experiment. To prevent this, degas your solvents, minimize the solution's exposure to light by using amber vials, and consider storing solutions under an inert atmosphere (e.g., argon or nitrogen) if they will be kept for an extended period at 4°C.

Q4: Can I use this compound in a low pH mobile phase for HPLC analysis?

A4: While it is common to use acidic mobile phases (e.g., with 0.1% trifluoroacetic acid or formic acid) for reversed-phase HPLC, prolonged exposure of this compound to these conditions, especially at room temperature, can lead to slow hydrolysis of the O-methyl group, resulting in the formation of D-tyrosine. If you observe a growing impurity peak that co-elutes with a D-tyrosine standard, acid-catalyzed hydrolysis is the likely cause. To mitigate this, keep the autosampler temperature low (e.g., 4°C), minimize the time the sample spends in the mobile phase before injection, and use the mildest acidic conditions that still provide good chromatography.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Problem Possible Cause(s) Recommended Solution(s)
Appearance of a new peak in HPLC analysis that increases over time. 1. Acid-catalyzed hydrolysis: If using an acidic mobile phase or sample buffer, the O-methyl group may be cleaving to form D-tyrosine. 2. Oxidative degradation: Exposure to oxygen or oxidizing agents in the solvent.1. Confirm the identity of the new peak by running a D-tyrosine standard. If they match, reduce the acidity of your buffer/mobile phase if possible, or decrease the time the sample is exposed to acidic conditions. Keep samples cooled in the autosampler. 2. Prepare fresh solutions using degassed solvents. Store solutions protected from light and consider flushing with an inert gas.
Inconsistent results in cell-based or biological assays. 1. Degradation of stock solution: Repeated freeze-thaw cycles or improper long-term storage may have reduced the effective concentration of the active compound. 2. Precipitation in media: The compound may have limited solubility in your specific cell culture media, leading to a lower effective concentration.1. Prepare fresh aliquots from a new stock solution that has been stored correctly at -80°C. Perform a purity check on the old stock solution via HPLC. 2. Visually inspect the media for any precipitate after adding the compound. Determine the solubility limit in your specific buffer or media before starting the experiment.
Loss of compound mass after lyophilization from an acidic solution. Volatilization of degradation products: If acid-catalyzed hydrolysis occurred, the resulting methanol is volatile and will be removed during lyophilization, leading to a mass that does not account for the original this compound.Avoid lyophilizing from strongly acidic solutions. If an acidic modifier is necessary for solubility, use a volatile one like acetic acid or formic acid at the lowest possible concentration and lyophilize immediately after preparation.

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution

Objective: To prepare a 10 mM stock solution of this compound in sterile water for use in biological assays.

Materials:

  • This compound powder (Purity ≥ 99%)

  • Sterile, nuclease-free water

  • Sterile, amber microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • 0.22 μm sterile syringe filter

Procedure:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Weigh out 1.952 mg of this compound (MW: 195.22 g/mol ) and transfer it to a sterile microcentrifuge tube.

  • Add 1.0 mL of sterile, nuclease-free water to the tube to achieve a final concentration of 10 mM.

  • Vortex the solution gently until the powder is completely dissolved.

  • For maximum sterility, filter the solution through a 0.22 μm syringe filter into a new sterile tube.

  • Aliquot the stock solution into single-use volumes (e.g., 50 µL) in sterile, amber microcentrifuge tubes to protect from light.

  • Label the tubes with the compound name, concentration, and date of preparation.

  • Store the aliquots at -80°C for long-term storage (up to 6 months).

Protocol 2: HPLC Method for Purity Assessment and Degradation Monitoring

Objective: To monitor the purity of an this compound solution and detect the presence of the potential degradation product, D-tyrosine.

Materials:

  • This compound sample solution

  • D-tyrosine standard

  • HPLC system with UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Procedure:

  • Standard Preparation: Prepare a 1 mg/mL solution of D-tyrosine in Mobile Phase A.

  • Sample Preparation: Dilute the this compound solution to be tested to approximately 1 mg/mL in Mobile Phase A.

  • HPLC Conditions:

    • Column: C18 reversed-phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection: 274 nm

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 50% B (linear gradient)

      • 15-17 min: 50% to 95% B

      • 17-19 min: 95% B

      • 19-20 min: 95% to 5% B

      • 20-25 min: 5% B (re-equilibration)

  • Analysis:

    • Inject the D-tyrosine standard to determine its retention time. D-tyrosine is more polar and will elute earlier than this compound.

    • Inject the this compound sample.

    • Analyze the chromatogram. A stable, pure solution will show a single major peak corresponding to this compound. The presence of a peak at the retention time of the D-tyrosine standard indicates hydrolytic degradation. The area of this peak can be used to quantify the extent of degradation.

Visualizations

DegradationPathways OMDT This compound DT D-Tyrosine OMDT->DT Hydrolysis (Strong Acid, Heat) Oxidized Oxidized Products OMDT->Oxidized Oxidation (Oxidizing Agents, Light) Racemized O-Methyl-L-tyrosine OMDT->Racemized Racemization (Extreme pH, High Heat)

Caption: Primary degradation pathways for this compound.

TroubleshootingWorkflow Start Inconsistent Experimental Results CheckPurity Check Purity of This compound Solution (Use HPLC Protocol 2) Start->CheckPurity IsPure Is Purity >98%? CheckPurity->IsPure Degraded Solution is Degraded IsPure->Degraded No CheckAssay Troubleshoot Assay Conditions (e.g., solubility, reagent stability) IsPure->CheckAssay Yes PrepareNew Prepare Fresh Solution (Use Protocol 1) Degraded->PrepareNew End Re-run Experiment PrepareNew->End CheckAssay->End

Caption: Troubleshooting workflow for inconsistent experimental results.

References

O-Methyl-D-tyrosine interference in biochemical assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support resource for researchers utilizing O-Methyl-D-tyrosine in biochemical assays. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you navigate potential challenges and ensure the accuracy of your experimental results.

Frequently Asked Questions (FAQs)

FAQ 1: What is this compound and why is it used?

This compound is a synthetic derivative of the amino acid D-tyrosine.[1] Its defining feature is the substitution of the hydroxyl group (-OH) on the phenyl ring with a methoxy group (-OCH₃).[1] This seemingly small modification has significant biochemical consequences and is the primary reason for its use in research.

Key applications include:

  • Neuroscience Research: It is used to study neurotransmitter systems, particularly dopamine pathways, because it can inhibit the enzyme tyrosine hydroxylase.[2][3]

  • Drug Development: It serves as a building block in the synthesis of pharmaceuticals, especially those targeting neurological disorders.[2]

  • Biochemical Studies: It is widely used as a tool to investigate protein interactions and enzyme activities, particularly in the study of signal transduction pathways involving tyrosine phosphorylation.

The L-enantiomer, O-Methyl-L-tyrosine, can also be site-specifically incorporated into proteins using genetic code expansion techniques, allowing for the creation of engineered proteins with novel properties.

FAQ 2: Can this compound be phosphorylated by tyrosine kinases?

No. The critical hydroxyl group on the tyrosine side chain is the site of phosphorylation by tyrosine kinases. By replacing this hydroxyl group with a methoxy group, this compound cannot serve as a substrate for these enzymes. This property makes it an excellent tool for use as a non-phosphorylatable control or competitive inhibitor in kinase assays to dissect signaling pathways.

Troubleshooting Guides

Problem 1: Unexpected results in a Tyrosine Kinase Assay.

Question: I'm using a peptide containing this compound as a negative control in my kinase assay, but I'm seeing a decrease in the phosphorylation of my target substrate. Is it interfering with the assay?

Answer: Yes, this is a potential and intended outcome. While this compound itself cannot be phosphorylated, a peptide containing it can still bind to the active site of a tyrosine kinase. This makes it a competitive inhibitor. If your peptide control is binding to the kinase's active site, it will compete with your intended substrate, leading to a decrease in overall substrate phosphorylation. This does not indicate a flaw in the assay but rather demonstrates competitive binding to the enzyme.

Question: My kinase inhibitor screening assay is yielding false positives when this compound is present in the buffer. Why?

Answer: this compound is a known inhibitor of tyrosine hydroxylase and can compete for the active sites of other tyrosine-dependent enzymes. If your screening assay relies on a tyrosine kinase that has an affinity for this compound, it will act as an inhibitor and could be flagged as a false positive. It is crucial to run a counterscreen or a direct binding assay to determine if your "hit" is interacting with your target kinase or if you are observing off-target inhibition from the this compound.

Problem 2: Discrepancies in Immunoassays (Western Blot, ELISA).

Question: An anti-phosphotyrosine antibody is not detecting my protein, which contains this compound at a specific site. Is the antibody not working?

Answer: The antibody is working as expected. Anti-phosphotyrosine antibodies are highly specific for the phosphorylated form of tyrosine. Since this compound lacks the hydroxyl group necessary for phosphorylation, it will not be phosphorylated and, therefore, will not be recognized by a phosphotyrosine-specific antibody. This is the expected result and confirms that your protein is not being phosphorylated at the modified site.

Question: I am using an antibody that targets total protein (regardless of phosphorylation state), but the signal for my this compound-containing protein seems weaker than expected on a Western blot. What could be the cause?

Answer: This could be due to a subtle change in epitope recognition. The specificity of an antibody is determined by its affinity for a particular amino acid sequence and structure (the epitope). Replacing a tyrosine with this compound alters the chemical structure of the side chain. While the overall protein structure may be intact, this change could:

  • Directly alter the epitope: If the tyrosine residue is a key part of the binding site for the antibody.

  • Induce a local conformational change: The bulkier methoxy group might slightly shift the conformation of the surrounding amino acids, reducing the antibody's binding affinity.

To troubleshoot this, consider using a different antibody that targets a separate region of the protein (e.g., an N- or C-terminal tag) to confirm protein expression levels.

Problem 3: Inaccurate Protein Quantification.

Question: I'm expressing a recombinant protein containing several O-Methyl-L-tyrosine residues. Will this affect the accuracy of my Bradford protein assay?

Answer: It may have a minor effect. The Bradford assay relies on the binding of Coomassie dye to amino acid residues, primarily basic (arginine, lysine) and aromatic residues. O-Methyl-L-tyrosine is still an aromatic amino acid and will contribute to the dye-binding. However, the methylation of the phenyl ring alters its hydrophobic and ionic properties compared to a standard tyrosine.

This can lead to slight variations in the dye-protein interaction, potentially causing a modest over- or under-estimation of the protein concentration when compared to a standard like BSA. For routine measurements, the difference may be negligible. For applications requiring high accuracy, it is best to prepare a standard curve using a purified sample of your specific target protein.

Data and Compatibility Summary

The following tables provide a summary of expected interactions and compatibility of this compound in various biochemical assays.

Table 1: Interaction Profile of this compound in Common Assays

Assay TypePotential for InterferenceMechanism of Interference or Key Consideration
Tyrosine Kinase Assays HighCompetitive Inhibition: Binds to the kinase active site but cannot be phosphorylated, competing with the intended substrate.
Anti-Phosphotyrosine Immunoassays High (Expected Behavior)Lack of Recognition: Cannot be phosphorylated, thus will not be detected by phosphotyrosine-specific antibodies.
Total Tyrosine Immunoassays ModerateAltered Epitope: The methoxy group can reduce the binding affinity of antibodies targeting the native tyrosine side chain.
Bradford Protein Assay LowAltered Dye Interaction: As an aromatic amino acid, it will bind Coomassie dye, but the response may differ slightly from native tyrosine.
BCA Protein Assay Low to ModeratePotential for Altered Copper Reduction: Tyrosine residues can participate in the reduction of Cu²⁺ to Cu⁺. The methoxy group may alter this reactivity.
UV Absorbance (280 nm) LowSimilar Aromaticity: Will absorb light at 280 nm, similar to native tyrosine, contributing to the total protein measurement.

Key Experimental Protocols

Protocol 1: Control for Kinase Activity Assays

Objective: To confirm that a peptide containing this compound is not phosphorylated by a specific tyrosine kinase.

Methodology:

  • Prepare Reactions: Set up three parallel kinase assay reactions:

    • Reaction A (Positive Control): Kinase + ATP + Substrate Peptide (with native Tyrosine).

    • Reaction B (Negative Control): Kinase + ATP + Control Peptide (with this compound).

    • Reaction C (No Enzyme Control): ATP + Substrate Peptide (with native Tyrosine).

  • Incubation: Incubate all reactions under optimal kinase assay conditions (e.g., 30°C for 30 minutes).

  • Termination: Stop the reactions by adding an appropriate stop solution (e.g., EDTA-containing buffer).

  • Detection: Analyze the reactions for phosphorylation. This can be done via:

    • Western Blot: Run samples on an SDS-PAGE gel, transfer to a membrane, and probe with a phosphotyrosine-specific antibody.

    • ELISA: Use a phosphotyrosine-specific antibody in an ELISA format.

    • Radiolabeling: If using ³²P-ATP, measure radioactivity incorporated into the peptides.

  • Expected Outcome: A strong signal should be observed in Reaction A. No signal (or background-level signal comparable to Reaction C) should be observed in Reaction B.

Protocol 2: Validating Protein Quantification with Modified Proteins

Objective: To test if the presence of O-Methyl-L-tyrosine affects the accuracy of a Bradford assay for a specific recombinant protein.

Methodology:

  • Prepare Standards:

    • Create a standard curve using a known concentration of a standard protein like BSA (e.g., 0 to 2 mg/mL).

    • If possible, purify a small amount of your O-Methyl-L-tyrosine-containing protein and determine its concentration accurately by another method (e.g., amino acid analysis or A280 with a calculated extinction coefficient). Prepare a separate standard curve with this protein.

  • Perform Assay:

    • Add Bradford reagent to all standards and unknown samples.

    • Incubate for the recommended time (typically 5 minutes).

    • Measure the absorbance at 595 nm.

  • Analyze Data:

    • Plot the absorbance vs. concentration for both the BSA standard curve and your modified protein's standard curve.

    • Compare the slopes of the two lines. If the slopes are significantly different, it indicates that the dye's response to your protein is different from its response to BSA.

Visualized Workflows and Pathways

The following diagrams illustrate key concepts related to this compound interference.

Signal_Transduction_Block RTK Receptor Tyrosine Kinase P_RTK Phosphorylated RTK (Signal ON) RTK->P_RTK Phosphorylation (Native Tyrosine) OMeY_RTK O-Methyl-Tyr Substrate (No Phosphorylation) RTK->OMeY_RTK Binding Occurs Ligand Ligand Ligand->RTK Binds ATP ATP ADP ADP ATP:n->ADP:n Downstream Downstream Signaling P_RTK->Downstream Blocked Signal Blocked OMeY_RTK->Blocked

Caption: O-Methyl-Tyrosine blocks signal transduction by preventing receptor phosphorylation.

Troubleshooting_Workflow Start Unexpected Assay Result (Involving O-Me-Tyr) Q_AssayType What type of assay? Start->Q_AssayType Kinase Kinase Assay Q_AssayType->Kinase  Kinase Immuno Immunoassay Q_AssayType->Immuno Immuno Quant Quantification Q_AssayType->Quant Quant. Check_Compete Is O-Me-Tyr peptide a competitive inhibitor? Kinase->Check_Compete Check_pTyr Is antibody phospho-specific? Immuno->Check_pTyr Check_Standard Is standard appropriate? Quant->Check_Standard Sol_Compete Yes: Result is expected. Consider direct binding assay to confirm interaction. Check_Compete->Sol_Compete Yes Sol_No_pTyr Yes: No signal is expected. Confirms lack of phosphorylation. Check_pTyr->Sol_No_pTyr Yes Sol_TotalTyr No (Total Protein Ab): Potential epitope masking. Use tag-specific Ab to verify. Check_pTyr->Sol_TotalTyr No Sol_Quant No: Create standard curve with purified modified protein for higher accuracy. Check_Standard->Sol_Quant No

Caption: Troubleshooting workflow for assays involving O-Methyl-Tyrosine.

Logical_Relationships cluster_properties Biochemical Properties cluster_assays Potential Assay Interference Compound This compound (-OCH3 group) Prop1 Cannot be Phosphorylated Compound->Prop1 Prop2 Can Bind Enzyme Active Sites Compound->Prop2 Prop3 Alters Antibody Epitopes Compound->Prop3 Prop4 Alters Dye/Reagent Interaction Compound->Prop4 Assay2 p-Tyr Immunoassays (Signal Loss) Prop1->Assay2 Assay1 Kinase Assays (Competitive Inhibition) Prop2->Assay1 Assay3 Total Protein Immunoassays (Reduced Signal) Prop3->Assay3 Assay4 Quantification Assays (Minor Inaccuracy) Prop4->Assay4

Caption: Relationship between O-Methyl-Tyrosine properties and assay interference.

References

Technical Support Center: O-Methyl-D-tyrosine Purity Validation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for validating the purity of custom-synthesized O-Methyl-D-tyrosine. It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data presentation tables to address common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the critical purity aspects to consider for custom-synthesized this compound?

A1: The two primary aspects of purity to consider are chemical purity and enantiomeric purity. Chemical purity refers to the absence of impurities such as residual solvents, starting materials, and side-products from the synthesis. Enantiomeric purity is crucial as you need to confirm the presence of the desired D-enantiomer and the absence or minimal presence of the L-enantiomer (O-Methyl-L-tyrosine), which could have different biological effects.

Q2: Which analytical techniques are recommended for purity validation of this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.[1] These include:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for determining chemical purity.[1]

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC) for assessing enantiomeric purity.[2]

  • Mass Spectrometry (MS) for confirming the molecular weight and identifying impurities.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy for structural confirmation and detection of impurities.

Q3: What is an acceptable purity level for this compound for use in research and drug development?

A3: The acceptable purity level depends on the specific application. For in vitro studies, a purity of ≥95% is often acceptable. However, for in vivo studies and drug development, a much higher purity of ≥98% or even ≥99% is typically required, with well-characterized and quantified impurities.

Troubleshooting Guides

Issue 1: Unexpected Peaks in RP-HPLC Chromatogram

Q: My RP-HPLC analysis of this compound shows multiple peaks in addition to the main product peak. What could be the cause and how do I identify these impurities?

A: Unexpected peaks in your RP-HPLC chromatogram indicate the presence of chemical impurities. These can originate from the synthetic process. Common impurities in the synthesis of this compound, often prepared via Williamson ether synthesis, can include:

  • Unreacted Starting Materials: Such as N-protected D-tyrosine.

  • Reagents from Synthesis: For instance, the methylating agent or deprotection reagents.

  • Side-Products: These can include the corresponding ethyl ether if ethanol was used as a solvent or if the methylating agent contained ethyl impurities. Over-methylation at the amino group is another possibility, though less common under typical conditions.

Troubleshooting Steps:

  • Analyze by LC-MS: Couple your HPLC to a mass spectrometer to obtain the molecular weight of the species corresponding to each unexpected peak. This is the most direct way to identify impurities.

  • Compare with Starting Materials: If available, inject standards of the starting materials used in the synthesis to see if any of the retention times match the impurity peaks.

  • Review the Synthesis Route: Carefully examine the synthetic scheme to anticipate potential side-products. For example, in a Williamson ether synthesis, incomplete reaction or side reactions with the solvent can occur.[3]

Issue 2: Enantiomeric Purity Below Expectation

Q: My chiral HPLC analysis shows a significant peak corresponding to the L-enantiomer. What could have caused this contamination?

A: The presence of the L-enantiomer can arise from two main sources:

  • Contaminated Starting Material: The initial D-tyrosine used for the synthesis may have been contaminated with L-tyrosine.

  • Racemization during Synthesis: Certain reaction conditions, particularly harsh basic or acidic conditions, can cause racemization at the chiral center of the amino acid.

Troubleshooting Steps:

  • Analyze the Starting Material: If possible, perform a chiral HPLC analysis on the D-tyrosine starting material to check its enantiomeric purity.

  • Review Synthesis Conditions: Evaluate the pH and temperature conditions used during the synthesis and deprotection steps. Prolonged exposure to strong acids or bases can lead to racemization. Consider milder reaction conditions if racemization is suspected.

  • Optimize Chiral Separation: Ensure that your chiral HPLC method is adequately resolving the two enantiomers. Poor separation can lead to inaccurate quantification.

Experimental Protocols

Protocol 1: Chemical Purity by RP-HPLC

This protocol outlines a general method for determining the chemical purity of this compound using RP-HPLC.

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient: 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 275 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in Mobile Phase A at a concentration of 1 mg/mL.

Protocol 2: Enantiomeric Purity by Chiral HPLC

This protocol provides a starting point for the enantiomeric separation of this compound. Optimization may be required based on the specific chiral stationary phase used. A macrocyclic glycopeptide-based chiral stationary phase is often effective for underivatized amino acids.

  • Column: Astec CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm particles.

  • Mobile Phase: Methanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 1 mg/mL.

Protocol 3: Molecular Weight Confirmation by Mass Spectrometry

This protocol describes the use of Electrospray Ionization Mass Spectrometry (ESI-MS) for the confirmation of the molecular weight of this compound.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Range: m/z 100-500.

  • Sample Infusion: Infuse the sample solution (0.1 mg/mL in 50:50 acetonitrile:water with 0.1% formic acid) directly into the mass spectrometer.

  • Expected Ion: The protonated molecule [M+H]⁺ is expected at m/z 196.09.

Protocol 4: Structural Confirmation by NMR Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of the synthesized compound. The following are typical expected chemical shifts for O-Methyl-L-tyrosine (the D-enantiomer will have an identical spectrum).

  • ¹H NMR (400 MHz, D₂O):

    • δ 7.20-7.30 (d, 2H, Ar-H)

    • δ 6.90-7.00 (d, 2H, Ar-H)

    • δ 4.10-4.20 (t, 1H, α-CH)

    • δ 3.75 (s, 3H, O-CH₃)

    • δ 3.00-3.20 (m, 2H, β-CH₂)

  • ¹³C NMR (100 MHz, D₂O):

    • δ 175.0 (C=O)

    • δ 158.5 (Ar-C-O)

    • δ 131.0 (Ar-CH)

    • δ 129.0 (Ar-C)

    • δ 114.5 (Ar-CH)

    • δ 55.0 (α-CH)

    • δ 54.5 (O-CH₃)

    • δ 36.0 (β-CH₂)

Data Presentation

Table 1: Summary of Analytical Techniques for Purity Validation

Analytical Technique Parameter Measured Typical Instrumentation Expected Results for Pure this compound
RP-HPLC Chemical PurityC18 column, UV detectorSingle major peak with >98% area
Chiral HPLC Enantiomeric PurityChiral column (e.g., Astec CHIROBIOTIC® T), UV detectorSingle major peak for the D-enantiomer
Mass Spectrometry (MS) Molecular WeightESI-MS[M+H]⁺ at m/z 196.09
NMR Spectroscopy Chemical Structure400 MHz NMR spectrometerSpectra consistent with the expected structure

Visualizations

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Work-up cluster_analysis Purity Validation cluster_results Results & Decision Synthesized_Product Custom-Synthesized This compound RP_HPLC RP-HPLC Analysis (Chemical Purity) Synthesized_Product->RP_HPLC Chiral_HPLC Chiral HPLC Analysis (Enantiomeric Purity) Synthesized_Product->Chiral_HPLC MS Mass Spectrometry (Molecular Weight) Synthesized_Product->MS NMR NMR Spectroscopy (Structural Confirmation) Synthesized_Product->NMR Purity_Check Purity > 98%? Enantiomeric Excess > 99%? RP_HPLC->Purity_Check Chiral_HPLC->Purity_Check MS->Purity_Check NMR->Purity_Check Pass Product Meets Specifications Purity_Check->Pass Yes Fail Further Purification or Re-synthesis Required Purity_Check->Fail No

Caption: Workflow for the purity validation of custom-synthesized this compound.

Troubleshooting_Logic cluster_chem_purity Chemical Purity Troubleshooting cluster_enant_purity Enantiomeric Purity Troubleshooting Start Purity Analysis Issue Issue_Type What is the nature of the issue? Start->Issue_Type Impurity_Peaks Unexpected Peaks in RP-HPLC Issue_Type->Impurity_Peaks Unexpected Peaks in RP-HPLC Enantiomeric_Issue Low Enantiomeric Purity in Chiral HPLC Issue_Type->Enantiomeric_Issue Low Enantiomeric Purity Analyze_MS Analyze Impurity Peaks by LC-MS Impurity_Peaks->Analyze_MS Analyze_Starting_Material Analyze Enantiomeric Purity of Starting D-Tyrosine Enantiomeric_Issue->Analyze_Starting_Material Check_Starting_Materials Inject Starting Material Standards Analyze_MS->Check_Starting_Materials Review_Synthesis Review Synthesis for Side-Products Check_Starting_Materials->Review_Synthesis Review_Conditions Review Synthesis Conditions (pH, Temp) for Racemization Analyze_Starting_Material->Review_Conditions Optimize_Chiral_Method Optimize Chiral HPLC Separation Review_Conditions->Optimize_Chiral_Method

Caption: Troubleshooting logic for common purity issues with this compound.

References

Technical Support Center: O-Methyl-D-tyrosine Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers evaluating the cytotoxicity of O-Methyl-D-tyrosine using common cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is the potential mechanism of this compound cytotoxicity?

This compound is an analog of the amino acid L-tyrosine. Its cytotoxic effects may stem from several mechanisms, including:

  • Inhibition of Tyrosine Hydroxylase: As a tyrosine analog, it may inhibit tyrosine hydroxylase, a key enzyme in the synthesis of neurotransmitters like dopamine.[1][2]

  • Protein Synthesis Interference: Similar to other amino acid analogs like m-tyrosine, it might be misincorporated into proteins, leading to the synthesis of non-functional proteins and cellular stress.[3][4]

  • Metabolic Disruption: It could interfere with metabolic pathways that utilize tyrosine, potentially affecting cell growth and proliferation.[5]

Q2: Which cell viability assay is most appropriate for assessing this compound cytotoxicity?

The choice of assay depends on the specific research question and expected mechanism of cell death. A multi-assay approach is often recommended for a comprehensive understanding.

  • Metabolic Assays (MTT, MTS, XTT): These assays measure the metabolic activity of cells, which is often correlated with cell viability. They are good for initial screening and determining dose-response curves.

  • Apoptosis Assays (Annexin V/PI): If you hypothesize that this compound induces programmed cell death (apoptosis), this assay is ideal for detecting early and late apoptotic cells.

  • Membrane Integrity Assays (Trypan Blue, LDH): These assays detect damage to the cell membrane, a hallmark of necrosis or late-stage apoptosis.

Q3: Can this compound interfere with the assay chemistry?

As an amino acid analog, direct interference is possible, though not widely reported. Potential interferences could include:

  • Reducing Properties: Some compounds can non-enzymatically reduce tetrazolium salts (MTT, MTS, XTT), leading to false-positive results (increased viability). It is important to include a "compound only" control (this compound in media without cells) to check for this.

  • pH Changes: High concentrations of the compound might alter the pH of the culture medium, which can affect enzyme activity and formazan salt solubility in metabolic assays.

Troubleshooting Guides

Metabolic Assays (MTT, MTS, XTT)

Issue: High background absorbance in "compound only" control wells.

Possible Cause Troubleshooting Step
This compound is reducing the tetrazolium salt.Subtract the average absorbance of the "compound only" control from all experimental wells. Consider using an alternative assay if the background is excessively high.
Contaminated reagents.Use fresh, sterile-filtered reagents.
Extended incubation or light exposure.Protect the plate from light during incubation and adhere to the recommended incubation times.

Issue: Inconsistent results or high variability between replicate wells.

Possible Cause Troubleshooting Step
Uneven cell seeding.Ensure a single-cell suspension before seeding and use appropriate pipetting techniques to distribute cells evenly.
"Edge effect" in 96-well plates.Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
Incomplete formazan solubilization (MTT assay).Ensure complete dissolution of formazan crystals by vigorous pipetting or extending the shaking time.
Cell clumping.Gently resuspend cells before and during the assay to ensure uniform exposure to the compound and assay reagents.

Issue: No color change or very low absorbance values.

Possible Cause Troubleshooting Step
Insufficient number of viable cells.Increase the initial cell seeding density or extend the culture period before adding the compound.
MTT reagent is old or inactive.Prepare fresh MTT solution or use a new kit. Store MTT solution protected from light at -20°C.
Incorrect wavelength used for reading.Ensure the plate reader is set to the correct wavelength for the specific assay (e.g., ~570 nm for MTT, ~490 nm for MTS/XTT).
Annexin V/PI Apoptosis Assay

Issue: High percentage of Annexin V positive cells in the negative control.

Possible Cause Troubleshooting Step
Harsh cell handling during harvesting.Use a gentle enzymatic detachment method (e.g., TrypLE) for adherent cells and minimize centrifugation forces. Scraping is not recommended.
Cells were cultured for too long.Harvest cells at an optimal confluency (typically 70-80%) as over-confluent cultures can have increased apoptosis.
Reagents not at the correct temperature.Keep cells and reagents on ice or at 4°C throughout the staining process to minimize ongoing apoptosis.

Issue: High percentage of PI positive cells in all samples.

Possible Cause Troubleshooting Step
Excessive vortexing or pipetting.Handle cells gently to avoid mechanical damage to the cell membrane.
Delayed analysis after staining.Analyze samples on the flow cytometer as soon as possible (ideally within 1 hour) after staining.
Incorrect compensation settings on the flow cytometer.Use single-stained controls to set up proper compensation for spectral overlap between the Annexin V fluorophore and PI.

Experimental Protocols

MTT Cell Viability Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound and appropriate controls (vehicle control, positive control for cytotoxicity).

  • MTT Incubation: After the desired incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the media and add 100-150 µL of a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well.

  • Absorbance Reading: Shake the plate for 15 minutes to dissolve the formazan crystals and read the absorbance at 570 nm using a microplate reader.

Annexin V/PI Apoptosis Assay

This protocol is for flow cytometry analysis and should be adapted based on the manufacturer's instructions for your specific kit.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry immediately.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Viability Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well plate cell_culture->cell_seeding add_compound Add this compound cell_seeding->add_compound incubation Incubate for 24-72h add_compound->incubation add_reagent Add Assay Reagent (e.g., MTT, Annexin V/PI) incubation->add_reagent assay_incubation Incubate as per protocol add_reagent->assay_incubation readout Measure Signal (Absorbance/Fluorescence) assay_incubation->readout data_analysis Calculate % Viability / % Apoptosis readout->data_analysis

Caption: General experimental workflow for assessing this compound cytotoxicity.

troubleshooting_logic start Inconsistent MTT Assay Results check_seeding Check Cell Seeding Uniformity start->check_seeding check_controls Review Control Wells start->check_controls check_reagents Verify Reagent Preparation and Storage start->check_reagents seeding_ok Seeding Uniform check_seeding->seeding_ok controls_ok Controls Valid check_controls->controls_ok reagents_ok Reagents Fresh check_reagents->reagents_ok improve_seeding Action: Refine Seeding Technique seeding_ok->improve_seeding No resolved Problem Resolved seeding_ok->resolved Yes troubleshoot_controls Action: Investigate Compound Interference or Edge Effects controls_ok->troubleshoot_controls No controls_ok->resolved Yes prepare_fresh Action: Prepare Fresh Reagents reagents_ok->prepare_fresh No reagents_ok->resolved Yes improve_seeding->resolved troubleshoot_controls->resolved prepare_fresh->resolved

Caption: A logical troubleshooting workflow for inconsistent MTT assay results.

apoptosis_pathway cluster_stress Cellular Stress cluster_caspase Caspase Cascade compound This compound protein_stress Misfolded Proteins compound->protein_stress metabolic_stress Metabolic Disruption compound->metabolic_stress caspase9 Caspase-9 Activation protein_stress->caspase9 metabolic_stress->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: A potential signaling pathway for this compound-induced apoptosis.

References

Technical Support Center: Optimizing Buffer Conditions for O-Methyl-D-tyrosine Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and detailed troubleshooting strategies for optimizing buffer conditions in enzyme inhibition studies involving O-Methyl-D-tyrosine. Given its structure as a D-amino acid analog of tyrosine, the primary focus is on D-amino acid oxidase (DAAO), with secondary consideration for enzymes in the tyrosine metabolic pathway like Tyrosine Hydroxylase.

Frequently Asked Questions (FAQs)

Q1: What is the most likely enzyme target for this compound?

Based on its structure as a D-amino acid, the most probable target is D-amino acid oxidase (DAAO) . DAAO's function is to oxidatively deaminate D-amino acids. This compound may act as a competitive inhibitor or a substrate. Other potential, though less likely, targets could include enzymes that are sensitive to tyrosine analogs, such as Tyrosine Hydroxylase or Phenylalanine Hydroxylase.

Q2: What is the most critical buffer parameter to optimize for an enzyme inhibition assay?

The most critical parameter is pH . Enzyme activity is highly dependent on pH as it affects the ionization state of amino acid residues in the active site and can influence substrate and inhibitor binding.[1] Every enzyme has a specific pH range for optimal activity, and deviating from this can lead to significantly reduced efficiency or denaturation.[2]

Q3: Which buffer systems are recommended for a D-amino acid oxidase (DAAO) inhibition assay?

Several buffer systems can be used for DAAO assays. Common choices include sodium pyrophosphate , sodium phosphate , and HEPES .[3][4][5] The optimal pH for DAAO activity is typically in the alkaline range, often between pH 8.0 and 8.5 .

Q4: What cofactors or additives are required for DAAO or Tyrosine Hydroxylase assays?

  • DAAO: DAAO is a flavoprotein and requires flavin adenine dinucleotide (FAD) as a cofactor. Some assay protocols recommend adding FAD to the buffer to ensure the enzyme is saturated with its cofactor.

  • Tyrosine Hydroxylase (TH): TH requires a tetrahydropterin cofactor, with (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin ((6R)BH4) being the natural and most effective choice. Ferrous ions (Fe²⁺) and catalase are also often required for full activity.

Q5: How does ionic strength affect my enzyme inhibition assay?

The concentration of salts in the buffer (ionic strength) can impact the enzyme's structure, stability, and its interaction with the substrate and inhibitor. For DAAO, the effect of buffer concentration can vary depending on the buffer used; for instance, increasing concentrations of Tris or HEPES can decrease stability, while increasing phosphate concentration can have the opposite effect. It is recommended to test a range of salt concentrations (e.g., 0 mM to 200 mM NaCl) to find the optimal condition.

Buffer Condition Summary Tables

Table 1: Recommended Buffer Conditions for D-Amino Acid Oxidase (DAAO) Assays

ParameterRecommended Range/ValueCommon BuffersNotes
pH 8.0 - 8.5Sodium Pyrophosphate, Sodium PhosphateThe optimal pH is crucial for DAAO activity.
Buffer Concentration 50 mM - 133 mMHEPES, Tris-HClStability can be highly dependent on buffer type and concentration.
Cofactor 0.1 mM FAD-Exogenous FAD may be added to ensure enzyme saturation.
Temperature 25°C - 37°C-Higher temperatures can increase reaction rates but may affect enzyme stability.

Table 2: Recommended Buffer Conditions for Tyrosine Hydroxylase (TH) Assays

ParameterRecommended Range/ValueCommon BuffersNotes
pH ~7.0HEPESThe pH should be carefully controlled for optimal activity.
Buffer Concentration 10 mM - 80 mMHEPESSee specific assay protocols for exact concentrations.
Cofactor 0.25 mM (6R)BH₄-The natural cofactor (6R)BH₄ is more effective than synthetic alternatives.
Additives 2.5 µM Fe²⁺, Catalase-Iron is essential for the activity of human brain TH. Catalase is used to remove H₂O₂.

Troubleshooting Guide

Problem: Low or no enzyme activity.

Potential CauseSuggested Solution
Incorrect Buffer pH Verify the pH of your buffer at the assay temperature. The optimal pH for DAAO is typically 8.3-8.5. For TH, it is around 7.0.
Enzyme Degradation Use a fresh aliquot of the enzyme. Avoid repeated freeze-thaw cycles.
Missing Cofactors/Additives Ensure necessary cofactors (FAD for DAAO, (6R)BH₄ and Fe²⁺ for TH) are present at the correct concentrations.
Suboptimal Ionic Strength Optimize the salt concentration (e.g., NaCl) in your buffer. Test a range from 0 mM to 200 mM.

Problem: High background signal in the "no enzyme" control.

Potential CauseSuggested Solution
Substrate Instability The substrate may be degrading non-enzymatically in the assay buffer. Prepare the substrate fresh and run a time-course experiment without the enzyme to check for signal increase.
Buffer Component Interference Some buffer components might react with your detection reagents. Run a control with just the buffer and detection reagents to identify the source of interference.
Contaminated Reagents Use fresh, high-purity reagents and sterile, dedicated pipette tips for each component.

Problem: Inconsistent IC₅₀ values for this compound.

Potential CauseSuggested Solution
pH Favors Enzyme Activity Over Inhibition The optimal pH for inhibitor binding may differ from the optimal pH for enzyme activity. Perform the assay across a range of pH values (e.g., 7.5 to 9.0 for DAAO) to find the condition that yields the lowest IC₅₀.
Pre-incubation Time The inhibitor may be a slow-binding inhibitor. Increase the pre-incubation time of the enzyme with this compound before adding the substrate.
Assay Not Under Initial Velocity Conditions Ensure your measurements are taken during the linear phase of the reaction. This can be achieved by reducing the enzyme concentration or the reaction time.
Inhibitor Solubility Issues Ensure this compound is fully dissolved in the assay buffer. The use of a small amount of DMSO may be necessary, but run appropriate vehicle controls.

Experimental Workflows and Diagrams

The following diagrams illustrate key workflows for optimizing and troubleshooting your enzyme inhibition studies.

Buffer_Optimization_Workflow start Start: Define Enzyme and Inhibitor lit_review Literature Review: Find known assay conditions (pH, Buffer, Cofactors) start->lit_review ph_screen 1. pH Screening (e.g., pH 7.0 - 9.5 for DAAO) lit_review->ph_screen buffer_screen 2. Buffer System Screening (e.g., Phosphate vs. Pyrophosphate) ph_screen->buffer_screen Select optimal pH ionic_strength 3. Ionic Strength Optimization (Vary [NaCl]) buffer_screen->ionic_strength Select best buffer cofactor_opt 4. Cofactor Titration (e.g., [FAD] for DAAO) ionic_strength->cofactor_opt Select optimal [Salt] validation Validate Final Conditions: Determine Km and Vmax cofactor_opt->validation Select optimal [Cofactor] inhibition_assay Proceed to Inhibition Studies (IC50 Determination) validation->inhibition_assay

Caption: Workflow for systematic optimization of buffer conditions.

Troubleshooting_Workflow start Problem Encountered (e.g., Low Activity, High Background) check_activity Is there any enzyme activity? start->check_activity no_activity No Activity check_activity->no_activity No yes_activity Yes, but low/inconsistent check_activity->yes_activity Yes check_enzyme Check Enzyme Integrity: - Use new aliquot - Verify concentration no_activity->check_enzyme check_cofactors Check Cofactors/Additives: - Are they present? - Correct concentration? check_enzyme->check_cofactors check_ph Verify Buffer pH at Assay Temperature check_cofactors->check_ph check_background Is background high in 'no enzyme' control? yes_activity->check_background high_bg Yes check_background->high_bg low_bg No check_background->low_bg substrate_stability Check Substrate Stability: - Run 'no enzyme' time course high_bg->substrate_stability buffer_interference Check Buffer Interference: - Test buffer + detection reagents substrate_stability->buffer_interference optimize_conc Optimize Enzyme/Substrate [ ] - Ensure initial velocity low_bg->optimize_conc optimize_ic50 For IC50: - Test different pH values - Vary pre-incubation time optimize_conc->optimize_ic50

Caption: Decision tree for troubleshooting common assay problems.

Experimental Protocols

Protocol 1: D-Amino Acid Oxidase (DAAO) Inhibition Assay (Colorimetric)

This protocol is a general guideline and should be optimized for your specific enzyme source and laboratory conditions. It utilizes a coupled reaction with horseradish peroxidase (HRP) to detect hydrogen peroxide produced by the DAAO reaction.

1. Reagent Preparation:

  • Assay Buffer: 75 mM Sodium Pyrophosphate, pH 8.5. Prepare and adjust pH at the intended assay temperature (e.g., 25°C).

  • Substrate Stock (D-Alanine): 50 mM D-Alanine in Assay Buffer.

  • Inhibitor Stock (this compound): 10 mM this compound in an appropriate solvent (e.g., water or DMSO). Prepare serial dilutions in Assay Buffer.

  • HRP Solution: 25 U/mL Horseradish Peroxidase in Assay Buffer.

  • Colorimetric Probe (4-AAP/Phenol): 15 mM 4-Aminoantipyrine (4-AAP) and 20 mM Phenol in Assay Buffer.

  • Enzyme Solution (DAAO): Dilute DAAO in Assay Buffer to a working concentration that gives a linear reaction rate for at least 10 minutes.

2. Assay Procedure (96-well plate format):

  • Prepare Reaction Mix: For each reaction, prepare a master mix containing:

    • 50 µL Assay Buffer

    • 20 µL Substrate Stock

    • 10 µL HRP Solution

    • 10 µL Colorimetric Probe Solution

  • Add Inhibitor: To appropriate wells, add 10 µL of the this compound serial dilutions. To control wells, add 10 µL of Assay Buffer (for 0% inhibition) or vehicle.

  • Pre-incubation: Add 10 µL of the DAAO enzyme solution to all wells except the "no enzyme" blank.

  • Initiate Reaction: Start the reaction by adding the master mix to all wells. The final volume should be ~200 µL.

  • Measure Absorbance: Immediately begin reading the absorbance at 505 nm every 30 seconds for 10-20 minutes in a microplate reader.

  • Data Analysis:

    • Calculate the reaction rate (V) from the linear portion of the absorbance vs. time plot for each inhibitor concentration.

    • Normalize the rates to the control (0% inhibition).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Tyrosine Hydroxylase (TH) Inhibition Assay (Colorimetric)

This protocol is based on the real-time colorimetric assay that monitors the formation of L-DOPA, which is then oxidized to dopachrome.

1. Reagent Preparation:

  • Assay Buffer: 10 mM HEPES, pH 7.0.

  • Substrate Stock (L-Tyrosine): 500 µM L-Tyrosine in Assay Buffer.

  • Inhibitor Stock (this compound): Prepare serial dilutions in Assay Buffer.

  • Cofactor/Iron Mix: 2.5 mM (6R)BH₄ and 25 µM Ferrous Ammonium Sulfate in water. Prepare fresh.

  • Oxidizing Agent: 1 mM Sodium Periodate in Assay Buffer.

  • Enzyme Solution (TH): Dilute TH in Assay Buffer to a working concentration.

2. Assay Procedure (96-well plate format):

  • Prepare Mixture A (Enzyme/Cofactor): In a tube on ice, pre-mix the TH enzyme solution with the Cofactor/Iron Mix. Allow this to incubate for 5-10 minutes on ice to facilitate binding.

  • Prepare Mixture B (Substrate/Oxidizer): In a separate tube, prepare a mix containing the L-Tyrosine stock and the Sodium Periodate solution.

  • Set up Plate: To appropriate wells, add 10 µL of the this compound serial dilutions or vehicle control.

  • Initiate Reaction:

    • Add 90 µL of Mixture A to each well.

    • Start the reaction by adding 100 µL of Mixture B to each well.

    • Final concentrations should be approximately: 50 µM L-Tyrosine, 0.25 mM (6R)BH₄, 2.5 µM Fe²⁺, and 100 µM Sodium Periodate.

  • Measure Absorbance: Immediately measure the absorbance at 475 nm kinetically for 30 minutes.

  • Data Analysis: Calculate the reaction rates and determine the IC₅₀ value as described for the DAAO assay.

References

Validation & Comparative

A Comparative Guide to Tyrosine Hydroxylase Inhibitors: O-Methyl-D-tyrosine vs. alpha-Methyl-p-tyrosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two tyrosine hydroxylase (TH) inhibitors: O-Methyl-D-tyrosine and alpha-methyl-p-tyrosine (AMPT). Tyrosine hydroxylase is the rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine. Inhibition of this enzyme has significant implications for research in neuroscience and the development of therapeutics for conditions involving catecholamine dysregulation.

At a Glance: Key Differences and Applications

FeatureThis compoundalpha-Methyl-p-tyrosine (AMPT)
Primary Use Research tool in neuroscience and drug development.Clinical use in the management of pheochromocytoma; research tool.
Mechanism of Action Tyrosine Hydroxylase InhibitorCompetitive Tyrosine Hydroxylase Inhibitor.
Stereochemistry D-isomerPrimarily the L-isomer (Metirosine) is clinically used; racemic and R-isomers also exist.
Known Effects Reduces catecholamine production.Reduces catecholamine synthesis by 20-79% in patients.

Quantitative Comparison of Inhibitory Potency

However, both compounds are recognized as effective inhibitors of tyrosine hydroxylase. Alpha-methyl-p-tyrosine is a well-characterized competitive inhibitor, meaning it directly competes with the natural substrate, tyrosine, for binding to the active site of the enzyme. This compound is also utilized in research for its ability to inhibit TH and modulate dopamine pathways.

Mechanism of Action: Inhibition of Catecholamine Synthesis

Both this compound and alpha-methyl-p-tyrosine exert their effects by inhibiting tyrosine hydroxylase, the crucial first step in the catecholamine biosynthesis pathway. This pathway is a fundamental process in the nervous system and the adrenal glands for the production of key neurotransmitters and hormones.

The Catecholamine Biosynthesis Pathway

The synthesis of catecholamines begins with the amino acid L-tyrosine. Tyrosine hydroxylase catalyzes the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA). This is the rate-limiting step, making it a primary target for regulating catecholamine levels. Following its formation, L-DOPA is converted to dopamine, which can then be further metabolized to norepinephrine and epinephrine.

Catecholamine Biosynthesis Pathway cluster_inhibitors Inhibitors Tyrosine L-Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase (TH) (Rate-Limiting Step) Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine Phenylethanolamine N-methyltransferase OMDT This compound OMDT->L_DOPA AMPT alpha-Methyl-p-tyrosine AMPT->L_DOPA

Catecholamine Biosynthesis Pathway and Points of Inhibition.

By inhibiting tyrosine hydroxylase, both this compound and alpha-methyl-p-tyrosine effectively block this entire cascade, leading to a reduction in the synthesis of all subsequent catecholamines.

Experimental Protocols

The following are generalized protocols for assessing the in vitro and in vivo inhibition of tyrosine hydroxylase. Specific parameters may need to be optimized depending on the experimental setup.

In Vitro Tyrosine Hydroxylase Inhibition Assay (HPLC-based)

This protocol is designed to measure the production of L-DOPA from tyrosine in the presence of a test inhibitor.

1. Materials:

  • Purified or partially purified tyrosine hydroxylase

  • L-tyrosine (substrate)

  • (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) (cofactor)

  • Catalase

  • Dithiothreitol (DTT)

  • This compound or alpha-methyl-p-tyrosine (inhibitors)

  • Perchloric acid

  • HPLC system with electrochemical detection

2. Procedure:

  • Prepare a reaction mixture containing buffer (e.g., MES or HEPES), catalase, DTT, and BH4.

  • Add the tyrosine hydroxylase enzyme preparation to the reaction mixture.

  • Add varying concentrations of the inhibitor (this compound or alpha-methyl-p-tyrosine) or vehicle control to respective tubes.

  • Initiate the enzymatic reaction by adding L-tyrosine.

  • Incubate the reaction tubes at 37°C for a defined period (e.g., 20-30 minutes).

  • Terminate the reaction by adding perchloric acid.

  • Centrifuge the samples to pellet precipitated proteins.

  • Filter the supernatant and analyze the L-DOPA content using HPLC with electrochemical detection.

  • Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

In Vitro TH Inhibition Assay Workflow prep Prepare Reaction Mixture (Buffer, Catalase, DTT, BH4) add_enzyme Add Tyrosine Hydroxylase prep->add_enzyme add_inhibitor Add Inhibitor (or Vehicle) add_enzyme->add_inhibitor add_substrate Initiate Reaction with L-Tyrosine add_inhibitor->add_substrate incubate Incubate at 37°C add_substrate->incubate terminate Terminate Reaction with Perchloric Acid incubate->terminate analyze Analyze L-DOPA by HPLC-ECD terminate->analyze calculate Calculate % Inhibition and IC50 analyze->calculate

Workflow for an in vitro Tyrosine Hydroxylase Inhibition Assay.
In Vivo Assessment of Catecholamine Synthesis Inhibition (Microdialysis)

This protocol allows for the in vivo monitoring of catecholamine levels in a specific brain region following the administration of an inhibitor.

1. Materials:

  • Stereotaxic apparatus

  • Microdialysis probes

  • Perfusion pump

  • Fraction collector

  • HPLC system with electrochemical detection

  • This compound or alpha-methyl-p-tyrosine

  • Anesthetics and surgical equipment

2. Procedure:

  • Anesthetize the animal and place it in a stereotaxic frame.

  • Implant a microdialysis probe into the brain region of interest (e.g., striatum or prefrontal cortex).

  • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

  • Collect baseline dialysate samples to establish basal catecholamine levels.

  • Administer the inhibitor systemically (e.g., intraperitoneal injection) or locally via the microdialysis probe.

  • Continue to collect dialysate samples at regular intervals post-administration.

  • Analyze the concentration of dopamine, norepinephrine, and their metabolites in the dialysate samples using HPLC with electrochemical detection.

  • Compare the post-administration catecholamine levels to the baseline levels to determine the extent of inhibition.

A Comparative Analysis of O-Methyl-D-tyrosine and L-DOPA in Preclinical Parkinson's Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of O-Methyl-D-tyrosine and the gold-standard treatment, L-DOPA (Levodopa), in preclinical models of Parkinson's disease (PD). While L-DOPA has a long-standing history of use and a wealth of supporting experimental data, information regarding this compound's antiparkinsonian effects is notably sparse in the peer-reviewed scientific literature. This comparison reflects the current state of available evidence.

Executive Summary

L-DOPA remains the most effective symptomatic treatment for Parkinson's disease, with extensive data from animal models demonstrating its ability to restore motor function by replenishing dopamine levels. In contrast, this compound is primarily described in chemical supply catalogs as a tyrosine hydroxylase inhibitor, but there is a significant lack of published in vivo studies confirming its efficacy or mechanism of action in established Parkinson's disease models. Therefore, a direct, data-driven comparison of efficacy is not currently feasible. This guide will present the known information for both compounds, highlighting the robust dataset for L-DOPA and the speculative nature of this compound's potential therapeutic role.

L-DOPA: The Gold Standard in Parkinson's Disease Treatment

L-DOPA, a metabolic precursor to dopamine, effectively crosses the blood-brain barrier to be converted into dopamine in the brain, thereby alleviating the motor symptoms of Parkinson's disease. Its efficacy has been extensively validated in numerous preclinical studies using neurotoxin-induced animal models that replicate the dopaminergic neurodegeneration seen in PD.

Mechanism of Action

The primary mechanism of L-DOPA is to bypass the rate-limiting step of dopamine synthesis, which is compromised in Parkinson's disease due to the loss of dopaminergic neurons containing the enzyme tyrosine hydroxylase. Once in the brain, L-DOPA is converted to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC), temporarily restoring dopaminergic neurotransmission in the striatum.

L_DOPA_Pathway cluster_periphery Periphery cluster_bbb Blood-Brain Barrier cluster_brain Brain L-DOPA_oral Oral L-DOPA AADC_p AADC L-DOPA_oral->AADC_p Metabolism L-DOPA_transport L-DOPA L-DOPA_oral->L-DOPA_transport Enters Circulation Dopamine_p Dopamine AADC_p->Dopamine_p Dopamine_p->L-DOPA_transport Cannot Cross BBB L-DOPA_brain L-DOPA L-DOPA_transport->L-DOPA_brain Crosses BBB AADC_b AADC L-DOPA_brain->AADC_b Dopamine_b Dopamine AADC_b->Dopamine_b Dopamine_receptors Dopamine Receptors Dopamine_b->Dopamine_receptors Binding Motor_Improvement Motor Symptom Improvement Dopamine_receptors->Motor_Improvement

Caption: Simplified signaling pathway of L-DOPA administration.
Quantitative Efficacy Data in Parkinson's Models

The therapeutic effects of L-DOPA have been quantified in various animal models, most notably the 6-hydroxydopamine (6-OHDA) rat model and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model.

Table 1: Efficacy of L-DOPA on Motor Function in Rodent Models of Parkinson's Disease

Animal ModelBehavioral TestL-DOPA DoseOutcome MeasureResultCitation(s)
6-OHDA RatCylinder Test12 mg/kg (oral, twice daily)Forelimb Use AsymmetrySignificant improvement in contralateral forelimb use.
6-OHDA RatSpontaneous Locomotor Activity6 and 8 mg/kgLocomotor ActivityIncreased locomotor activity in the "ON" phase.
MPTP MouseRotarod Test80 mg/kgLatency to FallAlmost complete short-term recovery of performance.
6-OHDA RatAbnormal Involuntary Movements (AIMs)5 mg/kg (daily for 3 weeks)AIMs ScoreProgressive development of dyskinetic movements.

Table 2: Effect of L-DOPA on Striatal Dopamine Levels in the 6-OHDA Rat Model

Treatment GroupStriatal Dopamine Level (Extracellular)Fold Increase vs. Lesioned ControlCitation(s)
6-OHDA Lesioned (Vehicle)~8 pg/sample-
6-OHDA Lesioned + L-DOPA (100 mg/kg)~266 pg/sample~33-fold
6-OHDA Lesioned (Dyskinetic) + L-DOPAPeak levels approx. twice as high as non-dyskinetic rats-

This compound: A Putative Tyrosine Hydroxylase Inhibitor

This compound is a derivative of the amino acid D-tyrosine. Information from chemical suppliers suggests its use in neuroscience research as an inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis.

Proposed Mechanism of Action

If this compound acts as a tyrosine hydroxylase inhibitor, its mechanism would be in direct opposition to the therapeutic strategy of L-DOPA. By inhibiting this enzyme, it would theoretically decrease the production of endogenous L-DOPA and, consequently, dopamine. This action would be counterintuitive for treating the dopamine deficiency inherent in Parkinson's disease. It is possible that this compound is studied in research contexts to probe the dynamics of dopamine synthesis and turnover, rather than as a potential therapeutic agent for PD. There is a lack of peer-reviewed studies confirming this mechanism in vivo or its effects on Parkinson's-related pathology.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate antiparkinsonian drugs like L-DOPA.

6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
  • Animal Model: Adult male Sprague-Dawley or Wistar rats are typically used.

  • Anesthesia: Animals are anesthetized with an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).

  • Stereotaxic Surgery: The rat is placed in a stereotaxic frame. A burr hole is drilled in the skull over the target brain region.

  • Neurotoxin Injection: A solution of 6-OHDA is unilaterally injected into the medial forebrain bundle (MFB) or the substantia nigra. This selectively destroys dopaminergic neurons.

  • Post-operative Care: Animals receive post-operative analgesia and are monitored until recovery. Behavioral testing typically commences 2-3 weeks after surgery to allow for the full extent of the lesion to develop.

O-Methyl-D-tyrosine vs. Alpha-Methyl-Para-Tyrosine (AMPT): A Comparative Guide to Catecholamine Synthesis Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The targeted inhibition of catecholamine synthesis is a critical experimental tool in neuroscience and a therapeutic strategy for certain clinical conditions. The enzyme tyrosine hydroxylase (TH), which catalyzes the rate-limiting step in the biosynthesis of dopamine, norepinephrine, and epinephrine, is a primary target for inhibitors.[1][2] This guide provides a detailed comparison of O-Methyl-D-tyrosine and the well-established inhibitor, alpha-methyl-para-tyrosine (AMPT), also known as metyrosine. While AMPT is a well-characterized compound, data on this compound as a specific inhibitor of catecholamine synthesis is notably limited in publicly available scientific literature.

Overview of Inhibitors

Alpha-methyl-para-tyrosine (AMPT) is a structural analog of tyrosine that acts as a competitive inhibitor of tyrosine hydroxylase.[1][3] Its efficacy in reducing catecholamine levels has been demonstrated in numerous preclinical and clinical studies.[4] In contrast, this compound is a derivative of the amino acid tyrosine. While some commercial suppliers list it as a tyrosine hydroxylase inhibitor, there is a significant lack of peer-reviewed studies validating its specific inhibitory activity and comparing its performance against established inhibitors like AMPT. Most of the available research on O-methylated tyrosine analogs focuses on the L-isomer, O-Methyl-L-tyrosine, as a tool in neuroscience research.

Comparative Performance: A Data-Driven Analysis

Due to the scarcity of specific data for this compound, a direct quantitative comparison with AMPT is challenging. The following table summarizes the well-documented effects of AMPT and highlights the data required for a thorough evaluation of this compound.

FeatureAlpha-Methyl-Para-Tyrosine (AMPT)This compound
Mechanism of Action Competitive inhibitor of tyrosine hydroxylasePostulated tyrosine hydroxylase inhibitor (Limited evidence)
In Vitro Potency (IC50) Varies by experimental conditions, typically in the micromolar range.Data not readily available in peer-reviewed literature.
In Vivo Efficacy Dose-dependent reduction of dopamine and norepinephrine levels in various brain regions. For example, a 100 µM local infusion in the nucleus accumbens can reduce dopamine output to 30% of baseline. Systemic administration (e.g., 250 mg/kg) leads to significant and comparable reductions in both the nucleus accumbens and dorsal striatum.In vivo efficacy data, including effects on dopamine, norepinephrine, and their metabolites, is not well-documented.
Specificity Primarily targets tyrosine hydroxylase. At high doses, may interfere with tyrosine uptake into the brain.Specificity for tyrosine hydroxylase over other enzymes has not been established in the literature.
Stereoisomer Activity The L-isomer (metyrosine) is the pharmacologically active form.The relative inhibitory activity of the D- and L-isomers of O-Methyl-tyrosine has not been comparatively studied.

Experimental Protocols for Validation

To rigorously assess this compound as a specific inhibitor of catecholamine synthesis, the following experimental protocols are recommended. These are standard methods used to characterize inhibitors like AMPT.

In Vitro Tyrosine Hydroxylase Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on tyrosine hydroxylase activity and to calculate its IC50 value.

Methodology:

  • Enzyme Source: Purified recombinant tyrosine hydroxylase or tissue homogenates from catecholaminergic brain regions (e.g., striatum, substantia nigra).

  • Reaction Mixture: Prepare a reaction buffer containing L-tyrosine (substrate), (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4; cofactor), and ferrous ammonium sulfate.

  • Inhibitor Preparation: Prepare stock solutions of this compound and AMPT (as a positive control) in a suitable solvent.

  • Assay Procedure:

    • Pre-incubate the enzyme with varying concentrations of this compound or AMPT for a defined period.

    • Initiate the enzymatic reaction by adding the substrate and cofactors.

    • Incubate at 37°C for a specified time.

    • Stop the reaction (e.g., by adding perchloric acid).

  • Detection of L-DOPA: The product of the reaction, L-DOPA, is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

  • Data Analysis: Plot the percentage of enzyme inhibition against the inhibitor concentration to determine the IC50 value.

In Vivo Microdialysis for Catecholamine Measurement

Objective: To evaluate the effect of this compound on extracellular levels of dopamine and norepinephrine in the brain of a living animal.

Methodology:

  • Animal Model: Typically, rats or mice are used.

  • Surgical Procedure: Stereotaxically implant a microdialysis probe into a target brain region (e.g., striatum or prefrontal cortex).

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

  • Drug Administration: Administer this compound systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe. A vehicle control group and an AMPT-treated group should be included for comparison.

  • Sample Collection: Collect dialysate samples at regular intervals before, during, and after drug administration.

  • Neurotransmitter Analysis: Analyze the concentrations of dopamine, norepinephrine, and their metabolites (e.g., DOPAC, HVA, MHPG) in the dialysates using HPLC with electrochemical detection.

  • Data Analysis: Express neurotransmitter levels as a percentage of the baseline pre-treatment levels and compare the effects of this compound with the control and AMPT groups.

Visualizing the Molecular Pathway and Experimental Workflow

To further clarify the context of this comparison, the following diagrams illustrate the catecholamine synthesis pathway and a typical experimental workflow for inhibitor validation.

Catecholamine_Synthesis_Pathway Tyrosine L-Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase (TH) (Rate-Limiting Step) Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase AMPT AMPT AMPT->Tyrosine_Hydroxylase_Target Inhibits OMDT This compound (putative) OMDT->Tyrosine_Hydroxylase_Target Inhibits?

Caption: The catecholamine synthesis pathway and points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Enzyme_Prep Prepare Tyrosine Hydroxylase Assay Perform TH Assay with This compound & AMPT Enzyme_Prep->Assay IC50 Determine IC50 Value Assay->IC50 Drug_Admin Administer this compound, AMPT, or Vehicle IC50->Drug_Admin Inform Dose Selection Animal_Model Implant Microdialysis Probe Animal_Model->Drug_Admin Sample_Collection Collect Brain Dialysate Drug_Admin->Sample_Collection Analysis Analyze Catecholamine Levels via HPLC-ED Sample_Collection->Analysis

Caption: Workflow for validating a novel tyrosine hydroxylase inhibitor.

Conclusion and Future Directions

Alpha-methyl-para-tyrosine (AMPT) is a well-validated and potent inhibitor of catecholamine synthesis, with a clearly defined mechanism of action and extensive supporting data. It serves as the gold standard for studies requiring the acute depletion of catecholamines.

The role of this compound as a specific inhibitor of catecholamine synthesis remains to be established. While it is commercially available and marketed for this purpose, the lack of robust, peer-reviewed experimental data makes it difficult to recommend for rigorous scientific applications without independent validation. Researchers interested in using this compound should perform the validation experiments outlined in this guide to characterize its potency, specificity, and in vivo efficacy. Direct, head-to-head comparisons with AMPT under identical experimental conditions are crucial to determine its relative performance. Until such data becomes available, AMPT remains the more reliable and scientifically supported choice for the specific inhibition of catecholamine synthesis.

References

A Head-to-Head Comparison of O-Methyl-D-tyrosine and O-Methyl-L-tyrosine in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of O-Methyl-D-tyrosine and O-Methyl-L-tyrosine, the two enantiomers of the methylated amino acid derivative. While both compounds are recognized for their role as inhibitors of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine biosynthesis, their stereochemistry dictates distinct biological fates and activities. This comparison summarizes key quantitative data, provides detailed experimental protocols for their evaluation, and visualizes relevant biological pathways and workflows.

Core Biological Activity: Inhibition of Catecholamine Synthesis

Both this compound and O-Methyl-L-tyrosine are known to inhibit tyrosine hydroxylase, the enzyme that converts L-tyrosine to L-DOPA, a precursor for dopamine, norepinephrine, and epinephrine.[1][2][3] This inhibitory action makes them valuable research tools in neuroscience and potential therapeutic agents for conditions involving excessive catecholamine production.[1][2] O-Methyl-L-tyrosine, in particular, has been explored for its potential in modulating dopamine levels in the context of Parkinson's disease and depression.

Catecholamine_Biosynthesis_Pathway cluster_enzymes Enzymes Tyrosine L-Tyrosine L_DOPA L-DOPA Tyrosine:e->L_DOPA:w O2, Fe2+, BH4 Dopamine Dopamine L_DOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine TH Tyrosine Hydroxylase (TH) TH->Tyrosine AADC Aromatic L-Amino Acid Decarboxylase AADC->L_DOPA DBH Dopamine β- Hydroxylase DBH->Dopamine PNMT Phenylethanolamine N-Methyltransferase PNMT->Norepinephrine OMT_D This compound OMT_D->TH Inhibition OMT_L O-Methyl-L-tyrosine OMT_L->TH Inhibition

Caption: Workflow for in vivo comparison of O-Methyl-tyrosine enantiomers in tumor imaging.

Experimental Protocols

In Vitro Tyrosine Hydroxylase (TH) Inhibition Assay

This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC50) of this compound and O-Methyl-L-tyrosine for tyrosine hydroxylase activity.

Objective: To quantify and compare the inhibitory potency of this compound and O-Methyl-L-tyrosine on tyrosine hydroxylase.

Materials:

  • Purified or partially purified tyrosine hydroxylase

  • L-[3,5-³H]-tyrosine (radiolabeled substrate)

  • (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) (cofactor)

  • Catalase

  • Dithiothreitol (DTT)

  • MES buffer (pH 6.0-6.5)

  • This compound and O-Methyl-L-tyrosine stock solutions

  • Activated charcoal in HCl

  • Scintillation cocktail and scintillation counter

Procedure:

  • Reaction Mixture Preparation: In microcentrifuge tubes, prepare a reaction mixture containing MES buffer, catalase, DTT, and BH4.

  • Enzyme and Inhibitor Incubation: Add the tyrosine hydroxylase enzyme preparation to the reaction mixture. Add varying concentrations of either this compound or O-Methyl-L-tyrosine (or vehicle control) to the respective tubes.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding L-[3,5-³H]-tyrosine.

  • Incubation: Incubate the reaction tubes at 37°C for a defined period (e.g., 20 minutes).

  • Termination of Reaction: Stop the reaction by adding a solution of activated charcoal in HCl. The charcoal binds the unreacted [³H]-tyrosine.

  • Separation: Centrifuge the tubes to pellet the charcoal.

  • Measurement: Transfer an aliquot of the supernatant, which contains the ³H₂O product, to a scintillation vial. Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compounds compared to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Cell-Based Amino Acid Uptake Assay

This protocol describes a method to compare the cellular uptake of this compound and O-Methyl-L-tyrosine, which can be adapted for radiolabeled or fluorescently labeled compounds.

Objective: To determine if there is a stereoselective preference for the cellular uptake of O-Methyl-tyrosine enantiomers.

Materials:

  • Cultured cells (e.g., a relevant cancer cell line or neuronal cell line)

  • Radiolabeled or fluorescently labeled this compound and O-Methyl-L-tyrosine

  • Phosphate-Buffered Saline (PBS)

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Lysis buffer (e.g., 0.1 M NaOH)

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Cell Culture: Plate cells in a multi-well plate and culture until they reach the desired confluency.

  • Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed PBS.

  • Pre-incubation: Add pre-warmed uptake buffer to each well and incubate for 15-30 minutes at 37°C to deplete intracellular amino acid pools.

  • Initiation of Uptake: Aspirate the pre-incubation buffer and add the labeled this compound or O-Methyl-L-tyrosine solution to the respective wells to start the uptake.

  • Incubation: Incubate the plate at 37°C for a predetermined time interval (e.g., 1, 5, 15 minutes).

  • Termination of Uptake: To stop the uptake, rapidly aspirate the uptake solution and immediately wash the cells three times with ice-cold PBS.

  • Cell Lysis: Add a suitable lysis buffer to each well and incubate to ensure complete cell lysis.

  • Quantification:

    • For radiolabeled compounds: Transfer the lysate to a scintillation vial, add scintillation fluid, and measure radioactivity.

    • For fluorescently labeled compounds: Measure the fluorescence of the lysate using a plate reader.

  • Data Analysis: Normalize the uptake data to the protein concentration or cell number in each well. Compare the uptake of the D- and L-isomers at different time points.

Summary and Conclusion

The available evidence indicates that this compound and O-Methyl-L-tyrosine, while both acting as inhibitors of tyrosine hydroxylase, exhibit significant differences in their biological disposition. The in vivo data from tumor imaging studies strongly suggests that the D-enantiomer is cleared more rapidly from the bloodstream, leading to higher tumor-to-blood ratios, a desirable characteristic for imaging agents.

Further research is required to provide a complete comparative profile, particularly concerning their relative potencies as tyrosine hydroxylase inhibitors (IC50 values) and the specific amino acid transporters responsible for their cellular uptake. Understanding the stereoselectivity of these transporters for the O-Methyl-tyrosine enantiomers will be crucial in elucidating the mechanisms behind their differential in vivo behavior.

For researchers in drug development, the choice between this compound and O-Methyl-L-tyrosine will depend on the specific application. For systemic therapeutic applications targeting catecholamine synthesis, the L-isomer might exhibit higher cellular uptake in target tissues. Conversely, for applications where rapid clearance and high target-to-background ratios are desired, such as in diagnostic imaging, the D-isomer may prove to be the superior candidate. This guide provides a foundational framework for making such informed decisions and for designing further comparative studies.

References

Comparative Guide to Cross-Reactivity of Antibodies for O-Methyl-D-tyrosine Modified Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for understanding and evaluating the cross-reactivity of antibodies raised against peptides containing the synthetic amino acid O-Methyl-D-tyrosine. As the development of therapeutics and diagnostics targeting modified peptides increases, a thorough characterization of antibody specificity is critical. This document outlines the principles of antibody cross-reactivity, presents experimental methodologies for its assessment, and provides an illustrative comparison based on analogous studies of D-amino acid-containing peptides.

Principles of Antibody Specificity to Modified Peptides

Antibodies recognize specific three-dimensional shapes and chemical properties of an epitope. The introduction of a modification like O-methylation on a D-amino acid can significantly alter the peptide's conformation and immunogenicity.

  • Dominant Epitope: The modified amino acid, in this case, this compound, often forms a dominant part of the epitope. The unique stereochemistry of the D-amino acid and the bulk of the O-methyl group can lead to the generation of highly specific antibodies.[1][2]

  • Conformational Dependence: The overall conformation of the peptide backbone is critical for antibody recognition. The chirality of the amino acids dictates this conformation. Therefore, antibodies raised against a D-amino acid-containing peptide may show limited cross-reactivity to the corresponding all-L-amino acid peptide.[1]

  • Potential Cross-Reactivity: While high specificity is expected, cross-reactivity can still occur. It is essential to test for binding against the unmodified D-tyrosine peptide, the O-Methyl-L-tyrosine version of the peptide, the unmodified L-tyrosine peptide, and the parent protein from which the peptide sequence is derived.

Data Presentation: Illustrative Cross-Reactivity Analysis

Table 1: Example Cross-Reactivity of Anti-Peptide Antibodies

Peptide Antigen Coated on PlateAntibody TestedPeptide InhibitorIC50 (µM)% Cross-Reactivity
All-L Peptide Anti-All-L PeptideAll-L Peptide0.1100%
All-D Peptide101%
L-Peptide (single D-sub)>100<0.1%
All-D Peptide Anti-All-D PeptideAll-D Peptide0.5100%
All-L Peptide252%
D-Peptide (single L-sub)>100<0.5%

Data is illustrative and adapted from a study on a different D-amino acid-containing peptide to demonstrate the expected trends in cross-reactivity.[1]

Experimental Protocols

To determine the cross-reactivity of an antibody raised against an this compound modified peptide, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a standard and effective method.[3] For a more detailed analysis of binding kinetics, Surface Plasmon Resonance (SPR) is recommended.

Competitive ELISA Protocol

This assay measures the ability of various unlabeled peptides (inhibitors) to compete with the coated target peptide for binding to the antibody.

1. Reagents and Materials:

  • High-binding 96-well microtiter plates

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in Wash Buffer)

  • Primary antibody raised against the this compound peptide

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Target Peptide (this compound modified peptide)

  • Inhibitor Peptides (e.g., O-Methyl-L-tyrosine peptide, unmodified D-tyrosine peptide, unmodified L-tyrosine peptide, etc.)

2. Procedure:

  • Coating: Coat the wells of a microtiter plate with the target this compound peptide at a concentration of 1-10 µg/mL in Coating Buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer.

  • Blocking: Block the remaining protein-binding sites by adding 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Competitive Inhibition:

    • Prepare serial dilutions of the inhibitor peptides.

    • In a separate plate or tubes, pre-incubate a constant concentration of the primary antibody with the various concentrations of inhibitor peptides for at least 1 hour.

  • Incubation: Transfer the antibody-inhibitor mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Secondary Antibody: Add the HRP-conjugated secondary antibody, diluted in Blocking Buffer, to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Detection: Add TMB substrate to each well and incubate in the dark until a suitable color develops (typically 15-30 minutes).

  • Stopping the Reaction: Add Stop Solution to each well.

  • Reading: Read the absorbance at 450 nm using a microplate reader.

13. Data Analysis: The percentage of cross-reactivity can be calculated using the IC50 values (the concentration of inhibitor peptide that causes 50% inhibition of the primary antibody binding).

% Cross-Reactivity = (IC50 of Target Peptide / IC50 of Analog Peptide) x 100

Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free analysis of binding kinetics (association and dissociation rates) and affinity.

1. General Workflow:

  • Immobilization: The target this compound peptide is immobilized on the surface of a sensor chip.

  • Interaction Analysis: The primary antibody is flowed over the sensor surface at various concentrations. The binding of the antibody to the immobilized peptide is detected as a change in the refractive index, measured in response units (RU).

  • Kinetic Analysis: The rates of association (kₐ) and dissociation (kₑ) are determined from the sensorgram data. The equilibrium dissociation constant (Kₑ), a measure of affinity, is calculated as kₑ/kₐ.

  • Cross-Reactivity Assessment: To assess cross-reactivity, the same antibody is flowed over sensor chips immobilized with the different analog peptides (O-Methyl-L-tyrosine, unmodified D-tyrosine, etc.). The binding affinities are then compared.

Mandatory Visualizations

Competitive_ELISA_Workflow cluster_prep Plate Preparation cluster_inhibit Inhibition cluster_detect Detection p1 Coat Plate with O-Methyl-D-Tyr Peptide p2 Wash p1->p2 p3 Block p2->p3 p4 Wash p3->p4 d1 Add Antibody-Inhibitor Mixture to Plate p4->d1 i1 Pre-incubate Primary Ab with Inhibitor Peptides i1->d1 d2 Wash d1->d2 d3 Add Secondary Ab-HRP d2->d3 d4 Wash d3->d4 d5 Add TMB Substrate d4->d5 d6 Add Stop Solution d5->d6 d7 Read Absorbance at 450nm d6->d7

Caption: Workflow for a competitive ELISA to determine antibody cross-reactivity.

Antibody_Specificity cluster_target Target Antigen cluster_analogs Potential Cross-Reactants T This compound Peptide A1 O-Methyl-L-Tyrosine Peptide A2 Unmodified D-Tyrosine Peptide A3 Unmodified L-Tyrosine Peptide Ab Anti-O-Methyl-D-Tyr Antibody Ab->T High Affinity Binding (Specific) Ab->A1 Low to No Binding Ab->A2 Potential Low Affinity Binding Ab->A3 Very Low to No Binding

Caption: Principle of antibody specificity and potential cross-reactivity.

References

A Researcher's Guide to Ensuring Reproducibility with O-Methyl-D-tyrosine from Different Suppliers

Author: BenchChem Technical Support Team. Date: November 2025

The reproducibility of scientific experiments is the cornerstone of research and development. For researchers utilizing specialized chemical compounds like O-Methyl-D-tyrosine, variations in purity, isomeric form, or the presence of contaminants between suppliers can lead to inconsistent results, hindering scientific progress and drug development efforts. This guide provides a framework for comparing this compound from different commercial sources, ensuring that observed effects are attributable to the compound itself and not to batch-to-batch variability.

This guide presents a hypothetical comparison of this compound from three fictional suppliers: Supplier A , Supplier B , and Supplier C . We will outline a two-stage validation process: first, an analytical chemistry assessment to verify identity and purity, and second, a cell-based functional assay to confirm biological activity.

Part 1: Analytical Chemistry Verification

The initial step in validating a new batch of any chemical reagent is to confirm its identity and purity. Even minor impurities can have significant off-target effects in sensitive biological assays. Here, we compare the suppliers based on High-Performance Liquid Chromatography (HPLC) for purity assessment and Mass Spectrometry (MS) for identity confirmation.

Table 1: Summary of Analytical Chemistry Data

ParameterSupplier ASupplier BSupplier C
Advertised Purity >99%>98%>99.5%
Measured Purity (HPLC) 99.2%97.5%99.6%
Major Impurity Peak (HPLC) 0.6%2.1%0.2%
Identity Confirmation (MS) MatchMatchMatch
Observed Mass (m/z) 196.0917 [M+H]⁺196.0915 [M+H]⁺196.0918 [M+H]⁺
Expected Mass (m/z) 196.0919 [M+H]⁺196.0919 [M+H]⁺196.0919 [M+H]⁺
Part 2: Functional Assessment in a Biological Context

This compound is recognized as a competitive inhibitor of the L-type amino acid transporter 1 (LAT1), which is overexpressed in many cancer cells and is crucial for nutrient uptake and mTORC1 signaling. A functional assay measuring the inhibition of LAT1-mediated amino acid uptake is a robust method to compare the biological activity of the compound from different suppliers.

In this hypothetical experiment, we use A549 lung cancer cells, which are known to express high levels of LAT1. We measure the uptake of radiolabeled ¹⁴C-Leucine in the presence of a fixed concentration (100 µM) of this compound from each supplier.

Table 2: Comparison of Biological Activity (LAT1 Inhibition)

ParameterSupplier ASupplier BSupplier C
Concentration Tested 100 µM100 µM100 µM
Inhibition of ¹⁴C-Leucine Uptake 85.3%72.1%86.5%
Standard Deviation ± 4.2%± 7.8%± 3.9%
Calculated IC₅₀ 48 µM75 µM45 µM

Analysis: The results indicate that the compound from Supplier B is less potent, aligning with the lower purity observed in the HPLC analysis. The higher variability (standard deviation) in the results from Supplier B's compound could also be indicative of interfering impurities. Compounds from Suppliers A and C show comparable high potency and low variability.

Experimental Workflow & Signaling Pathway

To ensure clarity, the overall experimental process and the relevant biological pathway are visualized below.

G cluster_0 Phase 1: Analytical Validation cluster_1 Phase 2: Functional Validation cluster_2 Phase 3: Decision A Receive this compound (Suppliers A, B, C) B Prepare Stock Solutions A->B C Purity Analysis (HPLC) B->C D Identity Confirmation (MS) B->D I Data Comparison C->I D->I E Culture A549 Cells F Treat cells with compound + ¹⁴C-Leucine E->F G Measure Radioactivity (Scintillation Counting) F->G H Calculate % Inhibition & IC₅₀ G->H H->I J Select Best Supplier I->J

Caption: Experimental workflow for validating this compound from different suppliers.

G cluster_membrane Cell Membrane ext Extracellular Amino Acids (e.g., Leucine) lat1 LAT1/CD98 ext->lat1 Transport omt This compound omt->lat1 Inhibition intra Intracellular Amino Acids lat1->intra mtorc1 mTORC1 Activation intra->mtorc1 Activation downstream Cell Growth & Proliferation mtorc1->downstream

Caption: this compound inhibits LAT1, blocking amino acid uptake and mTORC1 signaling.

Detailed Experimental Protocols

Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
  • System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-20 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve this compound from each supplier in Mobile Phase A to a final concentration of 1 mg/mL.

  • Injection Volume: 10 µL.

  • Analysis: Integrate the area under the curve (AUC) for all peaks. Purity is calculated as (AUC of main peak / Total AUC of all peaks) * 100.

Protocol 2: LAT1 Inhibition Functional Assay
  • Cell Line: A549 (human lung carcinoma).

  • Culture Conditions: Culture cells in F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) at 37°C, 5% CO₂.

  • Assay Procedure:

    • Seed 100,000 A549 cells per well in a 24-well plate and allow them to adhere overnight.

    • On the day of the assay, wash cells twice with pre-warmed sodium-free transport buffer (125 mM Choline Chloride, 4.8 mM KCl, 1.3 mM CaCl₂, 1.3 mM MgSO₄, 5.6 mM Glucose, 25 mM HEPES, pH 7.4).

    • Prepare treatment solutions in the transport buffer containing a mixture of 1 µM ¹⁴C-Leucine and the desired concentration of this compound (e.g., a serial dilution from 1 µM to 500 µM for IC₅₀ determination, or a fixed 100 µM for single-point comparison). Include a vehicle control (no this compound).

    • Aspirate the wash buffer and add 250 µL of the treatment solution to each well.

    • Incubate for 5 minutes at 37°C. This short duration minimizes the contribution of other transport systems.

    • To stop the uptake, aspirate the treatment solution and immediately wash the cells three times with ice-cold transport buffer.

    • Lyse the cells by adding 300 µL of 0.1 M NaOH with 1% SDS to each well and incubating for 30 minutes.

    • Transfer the lysate to a scintillation vial, add 4 mL of scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • For IC₅₀ determination, plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic curve.

By implementing this validation framework, researchers can confidently select a supplier, ensuring that their experimental results are both reliable and reproducible.

Safety Operating Guide

O-Methyl-D-tyrosine: A Guide to Safe Disposal in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This document provides a comprehensive, step-by-step guide for the safe disposal of O-Methyl-D-tyrosine, a derivative of the amino acid tyrosine used in various research applications.

While this compound is not classified as a hazardous substance or mixture according to available Safety Data Sheets (SDS), it is crucial to follow established laboratory safety protocols and adhere to local and national regulations for chemical waste disposal.[1]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)
Eye Protection
Hand Protection
Respiratory Protection
Body Protection

In the event of a spill, contain the material by covering drains and collect the dry powder, avoiding dust generation.[1] The affected area should then be cleaned thoroughly.[1]

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the disposal of this compound from a laboratory setting.

cluster_prep Preparation cluster_packaging Packaging & Labeling cluster_storage Temporary Storage cluster_disposal Final Disposal A 1. Segregate Waste: Keep this compound waste separate from other chemical waste. B 2. Use Designated Container: Place waste in a clearly labeled, sealable container. A->B C 3. Label Container Accurately: Include 'this compound', CAS number, and hazard information (non-hazardous). B->C D 4. Seal Container: Ensure the container is tightly closed to prevent spills or leaks. C->D E 5. Store in a Designated Area: Keep the sealed container in a well-ventilated, designated chemical waste storage area. D->E F 6. Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed waste disposal contractor. E->F G 7. Document Disposal: Maintain records of the disposal process as per institutional and regulatory requirements. F->G

References

Personal protective equipment for handling O-Methyl-D-tyrosine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate safety, operational, and disposal information for handling O-Methyl-D-tyrosine in a laboratory setting. The content is intended for researchers, scientists, and professionals in drug development.

O-Methyl-L-tyrosine is classified with the following hazards:

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

Based on this information, this compound should be handled with care to avoid contact with skin and eyes, and to prevent inhalation of its dust.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Hands Chemical-resistant glovesNitrile gloves are recommended for protection against incidental contact. Regularly inspect gloves for any signs of degradation or puncture before use.
Eyes Safety glasses with side shields or gogglesEssential for protecting eyes against dust particles and potential splashes.
Body Laboratory coatA standard lab coat should be worn to protect skin and clothing from contamination.
Respiratory NIOSH-approved respirator (e.g., N95 dust mask)Required when handling the powder outside of a certified chemical fume hood or if there is a potential for dust generation.[2]

Operational Plan: Step-by-Step Handling

Adherence to the following procedural steps is crucial for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • All manipulations of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Before starting work, confirm that all necessary PPE is available and in good condition.

2. Handling the Compound:

  • Wear all required PPE as detailed in the table above.

  • This compound is a white powder.[3] Avoid the formation of dust when handling the solid material.

  • Use appropriate tools, such as spatulas, for transferring the compound.

  • Keep containers of this compound tightly closed when not in use.

3. Storage:

  • Store this compound in a cool, dry, and well-ventilated area.

  • Recommended storage temperatures are between 0-8°C or -20°C for long-term stability.

4. In Case of a Spill:

  • Evacuate the immediate area.

  • If the spill is small and you are trained to handle it, wear the appropriate PPE, including respiratory protection.

  • Carefully sweep up the solid material, avoiding dust generation.

  • Place the spilled material into a sealed, labeled container for disposal.

Disposal Plan

All waste containing this compound must be treated as chemical waste and disposed of according to institutional and local regulations.

1. Waste Collection:

  • Collect all waste, including contaminated PPE (gloves, etc.), in a designated, sealed, and properly labeled hazardous waste container.

  • Do not mix this compound waste with other waste streams unless compatibility is known.

2. Disposal:

  • Dispose of the chemical waste through your institution's licensed environmental health and safety (EHS) department.

  • Complete all necessary waste disposal forms with accurate information.

Experimental Workflow Diagram

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk Assessment Risk Assessment Gather PPE Gather PPE Risk Assessment->Gather PPE Prepare Fume Hood Prepare Fume Hood Gather PPE->Prepare Fume Hood Weigh Compound Weigh Compound Prepare Fume Hood->Weigh Compound Proceed to handling Perform Experiment Perform Experiment Weigh Compound->Perform Experiment Spill Spill Weigh Compound->Spill Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace Experiment complete Perform Experiment->Spill Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Dispose via EHS Dispose via EHS Segregate Waste->Dispose via EHS Cleanup Spill Cleanup Spill Spill->Cleanup Spill Follow spill protocol Cleanup Spill->Segregate Waste

Caption: Workflow for handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.